(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-fluoro-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O2/c9-6-2-4(7(10,11)12)1-5(3-6)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMCWZGCSRGJGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382499 | |
| Record name | [3-Fluoro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159020-59-4 | |
| Record name | [3-Fluoro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a common and effective protocol for the synthesis of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid, a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The protocol detailed below is adapted from established methods for the synthesis of structurally similar arylboronic acids, primarily involving the formation of an organometallic intermediate followed by quenching with a borate ester.
Core Synthesis Pathway
The most prevalent and reliable method for the synthesis of this compound involves a halogen-metal exchange reaction starting from 1-bromo-3-fluoro-5-(trifluoromethyl)benzene. This intermediate is then reacted with a trialkyl borate, followed by acidic hydrolysis to yield the desired boronic acid. Both organolithium and Grignard reagent-based routes are viable. This guide will focus on the organolithium pathway, which often provides excellent yields for this class of compounds.
Experimental Protocol: Organolithium Route
This protocol outlines the synthesis of this compound from 1-bromo-3-fluoro-5-(trifluoromethyl)benzene.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene | C₇H₃BrF₄ | 242.99 | 10.0 | 2.43 g |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 11.0 | 4.4 mL |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 12.0 | 2.77 mL |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 50 mL |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | As needed |
| Ethyl acetate | C₄H₈O₂ | 88.11 | - | As needed |
| Brine (saturated NaCl solution) | NaCl | 58.44 | - | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.
-
Initial Charge: The flask is charged with 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (10.0 mmol, 2.43 g) and anhydrous tetrahydrofuran (THF, 50 mL).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.5 M in hexanes, 11.0 mmol, 4.4 mL) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (12.0 mmol, 2.77 mL) is then added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Quenching and Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C until the solution is acidic (pH ~2). The mixture is stirred vigorously for 30 minutes.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL).
-
Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white to off-white solid.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Reaction Mechanism Overview
The underlying chemical transformations are depicted in the following diagram.
Caption: Key steps in the reaction mechanism.
This guide provides a foundational protocol for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and may need to optimize reaction conditions to achieve desired yields and purity for their specific applications.
An In-Depth Technical Guide to the Physicochemical Properties of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid is a synthetic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts distinct electronic properties that are highly valuable in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a visualization of its application in a key chemical transformation.
Core Compound Data
Chemical Identifiers
A unique set of identifiers is used to catalogue and reference this specific chemical compound across various databases and publications.
| Identifier | Value |
| IUPAC Name | [3-fluoro-5-(trifluoromethyl)phenyl]boronic acid[1] |
| CAS Number | 159020-59-4[1][2][3] |
| Molecular Formula | C₇H₅BF₄O₂[1][2] |
| SMILES | OB(O)C1=CC(F)=CC(=C1)C(F)(F)F[1] |
| InChI Key | WEMCWZGCSRGJGW-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for predicting its behavior in various systems, including biological assays and chemical reactions.
| Property | Value/Information |
| Molecular Weight | 207.92 g/mol [2] |
| Appearance | White to cream powder[1] |
| Melting Point | 175 - 180 °C[1] |
| Purity | ≥96.0% (by HPLC)[1] |
| pKa | No specific experimental data is publicly available. However, based on related compounds such as 3-(trifluoromethyl)phenylboronic acid (pKa ≈ 7.88) and 3-fluorophenylboronic acid (pKa ≈ 8.09), the pKa is expected to be in the range of 7.5-8.0 due to the combined electron-withdrawing effects of both substituents.[4] |
| Solubility | Quantitative data is not readily available. Qualitatively, related trifluorophenylboronic acids are soluble in polar organic solvents like N,N-dimethylformamide (DMF), alcohols, and tetrahydrofuran (THF), but are generally insoluble in nonpolar solvents such as petroleum ether and n-hexane.[5] |
| logP | No experimental data is publicly available. This value represents the compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental procedures. The following sections detail the methodologies for measuring the key parameters of this compound.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of a compound's acidity. For boronic acids, this reflects their Lewis acidity. Potentiometric titration is a highly precise method for its determination.[6]
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized titrant solution of 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.
-
Prepare a 0.1 M hydrochloric acid (HCl) solution.
-
Prepare a solution of the test compound, this compound, at a concentration of approximately 1-5 mM in deionized water. A co-solvent like methanol may be used if aqueous solubility is low, but the final pKa must be extrapolated back to zero co-solvent.[6]
-
Maintain a constant ionic strength throughout the experiment using a background electrolyte, such as 0.15 M potassium chloride (KCl).[7]
-
-
Instrumentation Setup:
-
Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4, 7, and 10).[7]
-
Place the test compound solution in a thermostatted vessel on a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with an inert gas like nitrogen to displace dissolved carbon dioxide.[7]
-
-
Titration Procedure:
-
If necessary, adjust the initial pH of the sample solution to the acidic range (e.g., pH 2) using the 0.1 M HCl.
-
Begin the titration by adding small, precise aliquots of the 0.1 M NaOH titrant.
-
Record the pH value after each addition, allowing the reading to stabilize (e.g., drift < 0.01 pH units per minute).[7]
-
Continue the titration until the pH reaches the basic range (e.g., pH 12).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the boronic acid has been converted to its conjugate boronate form.
-
Perform at least three replicate titrations to ensure accuracy and calculate the average pKa and standard deviation.[7]
-
Solubility Determination by Shake-Flask Method
The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[8]
Methodology:
-
Preparation:
-
Add an excess amount of solid this compound to a series of vials or flasks. Using an amount that is at least 5-fold the estimated solubility ensures that equilibrium is reached with undissolved solid remaining.[9]
-
Add a precise volume of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol) to each vessel.
-
-
Equilibration:
-
Seal the vessels tightly to prevent solvent evaporation.
-
Place the vessels in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixtures for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[10][11] The concentration of the compound in solution should be measured at different time points (e.g., 24h, 48h) to confirm that it has reached a plateau.[9]
-
-
Phase Separation:
-
Quantification:
-
Prepare a calibration curve using standard solutions of the compound at known concentrations.
-
Dilute the filtered supernatant if necessary to fall within the linear range of the analytical method.
-
Determine the concentration of the compound in the diluted supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8]
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for any dilutions.
-
The average concentration from multiple replicates represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
logP Determination by RP-HPLC Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a rapid and reliable alternative to the traditional shake-flask method.[12]
Methodology:
-
Instrumentation and Conditions:
-
Use an HPLC system equipped with a UV detector.
-
The stationary phase is typically a C18 column.
-
The mobile phase is an aqueous buffer/organic modifier mixture (e.g., phosphate buffer and methanol or acetonitrile). The pH of the aqueous phase should be adjusted to ensure the compound is in its neutral, unionized form.
-
-
Calibration:
-
Select a set of reference compounds with well-established logP values that span the expected range of the test compound.[12]
-
Inject each reference compound individually onto the HPLC system under isocratic conditions.
-
Determine the retention time (t_R) for each standard. Calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Create a calibration curve by plotting the known logP values of the standards against their calculated log(k) values.[12]
-
-
Sample Analysis:
-
Dissolve this compound in the mobile phase.
-
Inject the sample onto the HPLC system using the exact same conditions as for the standards.
-
Determine its retention time (t_R) and calculate its capacity factor (k).
-
-
Calculation:
-
Using the linear regression equation from the calibration curve, calculate the logP of the test compound from its measured log(k) value.[12]
-
Mandatory Visualization
Application in Suzuki-Miyaura Cross-Coupling
Arylboronic acids are cornerstone reagents in organic synthesis, most notably for their use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the arylboronic acid and an aryl or vinyl halide, and is a fundamental tool in the synthesis of pharmaceuticals and advanced materials.[13]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. 3-Fluoro-5-(trifluoromethyl)phenylboronic acid, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 2. This compound [oakwoodchemical.com]
- 3. 3-Fluoro-5-(trifluoromethyl)phenylboronic Acid | 159020-59-4 | TCI AMERICA [tcichemicals.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Page loading... [guidechem.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. enamine.net [enamine.net]
- 12. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. chemimpex.com [chemimpex.com]
An In-depth Technical Guide on the NMR Spectroscopic Analysis of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid. Due to the limited availability of public experimental data for this specific compound, this document outlines a generalized experimental protocol and presents predicted NMR data based on analogous fluorinated and trifluoromethyl-substituted phenylboronic acids. This guide is intended to assist researchers in the characterization and analysis of this and structurally related compounds.
Molecular Structure
The structure of this compound, with key atoms for NMR analysis highlighted, is presented below. The presence of ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei makes it an interesting candidate for multi-nuclear NMR studies.
Caption: Molecular structure of this compound.
Experimental Protocols
A generalized workflow for acquiring high-quality NMR data for arylboronic acids is outlined below.
Caption: A generalized workflow for NMR sample preparation and data acquisition.
Detailed Methodologies
Sample Preparation:
For ¹H NMR, a sample concentration of 5-25 mg dissolved in 0.6-0.7 mL of a deuterated solvent is recommended.[1] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is preferable.[1] The choice of solvent is crucial; Acetone-d₆ is often a good choice for phenylboronic acids due to its excellent solubilizing properties.[2] Methanol-d₄ can also be used and has the advantage of breaking up boroxine trimers, which can form from the dehydration of boronic acids and lead to complex spectra.[3] It is important to use a clean, dry NMR tube and to filter the sample solution if any solid particles are present to ensure good spectral resolution.[4][5]
Data Acquisition and Processing:
NMR spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher for better signal dispersion. The deuterium signal from the solvent is used for field-frequency locking.[6][7] Shimming is performed to optimize the homogeneity of the magnetic field. For ¹³C spectra, proton decoupling is employed to simplify the spectrum by removing C-H couplings. After acquisition, the raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline corrections. Chemical shifts are typically referenced to the residual solvent peak.[6]
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of structurally similar compounds, including various fluorinated and trifluoromethyl-substituted phenylboronic acids.
Predicted ¹H NMR Data
Solvent: Acetone-d₆ Reference: Residual solvent peak
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| H-2 | 8.0 - 8.2 | s (broad) | - |
| H-4 | 7.8 - 8.0 | s (broad) | - |
| H-6 | 7.9 - 8.1 | s (broad) | - |
| B(OH)₂ | 7.0 - 8.0 | s (broad) | Exchanges with D₂O |
Notes on Predicted ¹H Spectrum:
-
The aromatic protons (H-2, H-4, and H-6) are expected to appear as broad singlets or finely split multiplets due to couplings with the fluorine and trifluoromethyl groups.
-
The chemical shifts are shifted downfield due to the electron-withdrawing nature of the fluoro, trifluoromethyl, and boronic acid groups.
-
The boronic acid protons are exchangeable and will likely appear as a broad singlet, which will disappear upon addition of a drop of D₂O.[2]
Predicted ¹³C NMR Data
Solvent: Acetone-d₆ Reference: Residual solvent peak
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| C-1 | ~130 | s | C-B coupling may not be observed |
| C-2 | 135 - 140 | d | ³J(C,F) ≈ 5-10 Hz |
| C-3 | 161 - 164 | d | ¹J(C,F) ≈ 240-250 Hz |
| C-4 | 125 - 130 | d | ³J(C,F) ≈ 5-10 Hz |
| C-5 | 132 - 135 | q | ²J(C,F) ≈ 30-35 Hz |
| C-6 | 130 - 135 | m | - |
| -CF₃ | 123 - 126 | q | ¹J(C,F) ≈ 270-275 Hz |
Notes on Predicted ¹³C Spectrum:
-
The carbon directly attached to the fluorine atom (C-3) will show a large one-bond coupling constant (¹J(C,F)).
-
The carbon of the trifluoromethyl group will appear as a quartet with a large ¹J(C,F) coupling constant.[2]
-
The carbon attached to the boronic acid group (C-1) is often broad and may be difficult to observe due to quadrupolar relaxation of the boron nucleus.
-
Other aromatic carbons will exhibit smaller long-range couplings to both the fluorine and the trifluoromethyl group. The presence of a trifluoromethyl group generally increases the acidity of phenylboronic acids for meta and para isomers.[8]
This guide provides a foundational understanding of the expected NMR characteristics of this compound and a practical framework for its experimental analysis. Researchers can use this information to aid in the synthesis, purification, and characterization of this and related compounds.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. organomation.com [organomation.com]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Infrared Spectroscopy of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in the Infrared Spectroscopy of Phenylboronic Acids
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. An IR spectrum is a plot of this absorption versus frequency (typically expressed as wavenumber in cm⁻¹), creating a unique "fingerprint" for the molecule.
For (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid, the key vibrational modes of interest involve the O-H, B-O, C-F, and various aromatic ring vibrations. The positions of these absorption bands are sensitive to the electronic environment, making IR spectroscopy a valuable tool for confirming the presence of the boronic acid functionality and the specific substitution pattern on the phenyl ring.
Predicted Infrared Absorption Data
The following table summarizes the expected major infrared absorption bands for this compound. This data is compiled by comparing the known spectral features of phenylboronic acid and the experimentally determined and computationally assigned values for 3,5-bis(trifluoromethyl)phenylboronic acid[1]. The assignments are based on the characteristic vibrational frequencies of the functional groups present in the target molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Notes |
| ~3350 | Strong, Broad | O-H stretch | The broadness of this peak is indicative of intermolecular hydrogen bonding between the boronic acid hydroxyl groups. A red shift (lower frequency) is often observed due to this bonding[1]. |
| ~3050-3100 | Medium-Weak | Aromatic C-H stretch | Characteristic of the C-H vibrations of the benzene ring. |
| ~1600-1620 | Medium | Aromatic C=C stretch | Corresponds to the stretching vibrations of the carbon-carbon double bonds within the phenyl ring. |
| ~1450-1500 | Medium | Aromatic C=C stretch | Another characteristic band for the aromatic ring skeleton. |
| ~1340-1390 | Strong | Asymmetric B-O stretch | A key diagnostic peak for the boronic acid group. This band is often strong and prominent. |
| ~1200-1300 | Strong | C-F stretch (of CF₃) | The trifluoromethyl group gives rise to very strong absorption bands in this region due to the high polarity of the C-F bonds. |
| ~1100-1180 | Strong | C-F stretch (of CF₃) | Multiple strong bands are expected for the symmetric and asymmetric stretching modes of the CF₃ group. |
| ~1050 | Strong | C-F stretch (Aromatic) | Stretching vibration of the fluorine atom directly attached to the aromatic ring. |
| ~850-900 | Medium-Strong | Out-of-plane C-H bend | The position of this band is indicative of the substitution pattern on the benzene ring. For 1,3,5-trisubstituted rings, this band is typically in this region. |
| ~700-750 | Strong | O-B-O deformation | A characteristic bending vibration of the boronic acid group. |
Experimental Protocols
The acquisition of a high-quality FTIR spectrum for this compound, which is a solid at room temperature, can be achieved using several standard methods. The following protocols describe two common techniques: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellets.
Attenuated Total Reflectance (ATR) FTIR Spectroscopy
ATR-FTIR is a popular and straightforward method for analyzing solid samples with minimal preparation.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
-
This compound sample
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal. Do not overtighten.
-
Sample Spectrum: Acquire the FTIR spectrum of the sample. Typical settings include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32-64 scans to improve the signal-to-noise ratio.
-
Cleaning: After analysis, release the pressure clamp, remove the bulk of the sample, and clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent.
Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the solid sample in a dry, IR-transparent matrix like KBr.
Materials:
-
FTIR Spectrometer
-
This compound sample
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
Vacuum pump
-
Infrared lamp or oven
Procedure:
-
Drying: Gently dry the this compound sample and the KBr to remove any residual moisture, which can cause a broad O-H absorption band and interfere with the spectrum.
-
Mixing: In the agate mortar, weigh out approximately 1-2 mg of the sample and 100-200 mg of dry KBr.
-
Grinding: Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be smaller than the wavelength of the infrared radiation to minimize scattering.
-
Pellet Formation: Transfer the powder to the die of the pellet press. Assemble the press and apply pressure (typically 7-10 tons) for several minutes. A vacuum is often applied to the die to remove trapped air and create a transparent pellet.
-
Spectrum Acquisition: Carefully remove the transparent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background and Sample Spectra: Record a background spectrum of the empty sample compartment. Then, acquire the spectrum of the KBr pellet containing the sample using similar instrument settings as described for ATR-FTIR.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for obtaining and analyzing the FTIR spectrum of a solid organic compound like this compound.
Caption: Workflow for FTIR analysis of a solid sample.
This guide provides a foundational understanding of the infrared spectral characteristics of this compound. For definitive analysis, it is recommended to acquire an experimental spectrum of a purified sample and perform detailed assignments, potentially supported by computational modeling.
References
Solubility Profile of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid in common organic solvents. Due to the limited availability of specific quantitative solubility data for this particular compound in publicly accessible literature, this document focuses on providing a predictive framework based on the solubility of structurally analogous phenylboronic acids. Furthermore, detailed experimental protocols are presented to enable researchers to determine precise solubility data for their specific applications.
Predicted Solubility and Influence of Structural Features
This compound is a substituted arylboronic acid. The solubility of such compounds is significantly influenced by the nature and position of the substituents on the phenyl ring, as well as the polarity of the solvent. The presence of both a fluorine atom and a trifluoromethyl group, both of which are highly electronegative, is expected to impact the compound's solubility. Generally, trifluoromethyl groups can enhance solubility in various organic solvents.
Based on analogous compounds, such as 3,4,5-Trifluorophenylboronic acid, it is anticipated that this compound will exhibit higher solubility in polar organic solvents.
Expected Solubility Trends:
-
High Solubility: Polar aprotic solvents such as N,N-dimethylformamide (DMF), and tetrahydrofuran (THF), as well as polar protic solvents like alcohols.
-
Low to Insoluble: Nonpolar solvents such as petroleum ether and n-hexane, and low polarity ether solvents.
Quantitative Solubility Data for Analogous Phenylboronic Acids
To provide a practical reference for researchers, the following table summarizes the experimentally determined solubility of isobutoxyphenylboronic acid isomers in a range of organic solvents at various temperatures. This data, presented as mole fraction solubility, can serve as a valuable guide for solvent selection in reactions and purifications involving this compound.[1]
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.076 | |
| 323.15 | 0.375 | 0.130 | 0.108 | |
| Dipropyl Ether | 293.15 | 0.025 | 0.006 | 0.005 |
| 303.15 | 0.040 | 0.010 | 0.008 | |
| 313.15 | 0.062 | 0.016 | 0.013 | |
| 323.15 | 0.095 | 0.026 | 0.021 | |
| Methylcyclohexane | 293.15 | 0.001 | <0.001 | <0.001 |
| 303.15 | 0.002 | <0.001 | <0.001 | |
| 313.15 | 0.004 | 0.001 | 0.001 | |
| 323.15 | 0.007 | 0.002 | 0.002 |
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound, the following experimental methodologies are recommended.
Dynamic (Synthetic) Method for Thermodynamic Solubility
This method involves visually or instrumentally determining the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[2][3][4]
Methodology:
-
Sample Preparation: Prepare a series of samples of this compound in a chosen organic solvent with precisely known compositions. The accuracy of the mole fraction should be high (e.g., 0.0001).
-
Heating and Observation: Place the biphasic sample in a vessel equipped with a stirrer and a temperature probe. Heat the sample slowly and at a constant rate (e.g., 0.3 K·h⁻¹) while stirring vigorously.
-
Equilibrium Point Determination: The solid-liquid equilibrium point is reached at the temperature where the turbidity of the solution disappears completely. This can be detected visually or more accurately by measuring the intensity of light passing through the sample using a luminance probe.
-
Data Analysis: The temperature of dissolution for each sample of known concentration provides a point on the solubility curve. By repeating this procedure for different concentrations, a comprehensive solubility profile as a function of temperature can be constructed.
Thermodynamic Solubility by the Shake-Flask Method
This is a classical method for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is crucial that an excess of the solid remains at the end of the equilibration period.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. If necessary, centrifuge the samples to ensure a clear separation of the solid and liquid phases.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Prepare a series of standards of known concentrations of this compound in the respective organic solvents. Analyze both the standards and the supernatant samples using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Construct a calibration curve from the standards. Use the equation of the line to determine the concentration of this compound in the saturated supernatant samples. This concentration represents the thermodynamic solubility.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds. The solubility of the boronic acid in the reaction solvent is critical for the efficiency of the reaction.
Below is a diagram illustrating the typical workflow of a Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid. Given the compound's utility in organic synthesis, particularly in cross-coupling reactions, understanding its stability profile is critical for ensuring experimental reproducibility and maintaining reagent integrity. This document synthesizes available data on the storage, handling, and degradation pathways of this compound and its structural analogs.
Core Stability Considerations
This compound, like many arylboronic acids, is susceptible to degradation, which can impact its purity and reactivity. The primary degradation pathways are protodeboronation and oxidation. The presence of electron-withdrawing groups, such as the fluoro and trifluoromethyl substituents on the phenyl ring, can influence the compound's Lewis acidity and, consequently, its stability.[1][2][3]
Recommended Storage and Handling
To ensure the long-term stability of this compound, the following storage and handling conditions are recommended based on safety data sheets and general best practices for arylboronic acids.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a refrigerator at 2-8°C.[4] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and hydrolysis from atmospheric moisture. |
| Light | Store in a dark place, protected from light. | Prevents potential photolytic degradation. |
| Moisture | Keep container tightly closed in a dry place. Avoid contact with moisture. | Boronic acids can be sensitive to moisture, which can facilitate hydrolysis and protodeboronation.[5] |
| Incompatible Materials | Avoid strong oxidizing agents. | The boronic acid functional group is susceptible to oxidation. |
Handling Precautions:
-
Handle in a well-ventilated area.
-
Use personal protective equipment, including gloves and eye protection.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Principal Degradation Pathways
The two main degradation pathways for arylboronic acids are protodeboronation and oxidation.
Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process can be catalyzed by both acids and bases and is often facilitated by the presence of water. The pH of the solution is a critical factor in the rate of protodeboronation.
Caption: General pathway for the protodeboronation of this compound.
Oxidation
The boronic acid moiety is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This can be initiated by atmospheric oxygen or other oxidizing agents.
Caption: General pathway for the oxidation of this compound.
Experimental Protocols for Stability Assessment
Forced Degradation Study Workflow
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.
Caption: Workflow for a forced degradation study of this compound.
Stability-Indicating HPLC Method Development
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
A reversed-phase C18 column is a common starting point.
2. Mobile Phase and Gradient:
-
A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
The gradient should be optimized to achieve good resolution between the parent peak and any degradant peaks.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
For forced degradation samples, dilute an aliquot of the stressed sample with the mobile phase to an appropriate concentration.
4. Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can distinguish the analyte from its degradation products. This can be confirmed using a photodiode array (PDA) detector to check for peak purity and by spiking the sample with known impurities if available.
-
Linearity: Establish a linear relationship between the peak area and the concentration of the analyte over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known concentrations.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
NMR Spectroscopy for Degradation Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the structure of degradation products.
1. Sample Preparation:
-
Dissolve a known amount of the stressed sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or D₂O with a co-solvent).
2. Spectral Acquisition:
-
Acquire ¹H, ¹⁹F, ¹³C, and ¹¹B NMR spectra.
-
¹⁹F NMR is particularly useful for tracking changes related to the trifluoromethyl and fluoro groups.
-
¹¹B NMR can provide information about the boron environment and the formation of boric acid or boronate esters.[1]
3. Structure Elucidation:
-
Compare the spectra of the degraded sample with that of the pure compound to identify new signals corresponding to degradation products.
-
Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in the structural elucidation of unknown degradants.
Summary of Physicochemical Properties and Stability
| Property | Value/Information | Source |
| Chemical Formula | C₇H₅BF₄O₂ | [6] |
| Molecular Weight | 207.92 g/mol | [6] |
| Appearance | White to off-white solid | [4] |
| Melting Point | Data not consistently available; varies by supplier. | - |
| Solubility | Generally soluble in organic solvents. | [4] |
| Solid-State Stability | Considered stable under recommended storage conditions. Susceptible to dehydration to form the corresponding boroxine (trimeric anhydride). | General knowledge for arylboronic acids |
| Solution Stability | Stability is pH-dependent. Susceptible to protodeboronation in both acidic and basic aqueous solutions.[1] Limited data suggests stability in 0.025 M NaOH for at least 1.5 hours at room temperature for a similar compound.[1][2] |
Conclusion
This compound is a valuable reagent that requires careful storage and handling to maintain its integrity. The primary stability concerns are protodeboronation and oxidation, which can be mitigated by storing the compound in a cool, dry, dark environment under an inert atmosphere. While specific quantitative stability data is limited in publicly available literature, the experimental protocols outlined in this guide provide a framework for researchers to conduct their own stability assessments. A validated stability-indicating HPLC method is essential for monitoring the purity of this compound over time and in reaction mixtures.
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemimpex.com [chemimpex.com]
- 5. The stabilizing effect of moisture on the solid-state degradation of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [oakwoodchemical.com]
The Dual Nature of Fluorine: An In-depth Technical Guide to the Electronic Effects of Fluorine and Trifluoromethyl Groups in Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and trifluoromethyl groups into arylboronic acids has become a cornerstone of modern medicinal chemistry and materials science. These substituents exert profound electronic effects, modulating the acidity, reactivity, and intermolecular interactions of the parent molecule. This technical guide provides a comprehensive overview of these effects, presenting key quantitative data, detailed experimental protocols for their measurement, and logical models to illustrate the underlying principles.
Core Concepts: Inductive and Resonance Effects
The electronic influence of both fluorine (F) and trifluoromethyl (CF₃) groups stems from a combination of inductive and resonance effects. Understanding the interplay between these two phenomena is crucial for predicting the chemical behavior of fluorinated arylboronic acids.
-
Inductive Effect (–I): Due to the high electronegativity of fluorine, both –F and –CF₃ groups are strongly electron-withdrawing through the sigma bond network. This effect decreases the electron density of the aromatic ring and, consequently, at the boron center. The inductive effect of the –CF₃ group is significantly stronger than that of a single fluorine atom.[1][2]
-
Resonance Effect (+R): A lone pair of electrons on the fluorine atom can be donated to the aromatic pi-system. This electron-donating resonance effect opposes the inductive effect. For the trifluoromethyl group, a resonance effect is generally not observed.[3]
The net electronic effect of a substituent is determined by the balance of these inductive and resonance contributions, which is highly dependent on the substituent's position (ortho, meta, or para) on the aryl ring.
Caption: Interplay of inductive and resonance effects for fluorine and trifluoromethyl substituents.
Quantitative Analysis of Electronic Effects
The electronic effects of –F and –CF₃ groups can be quantified through various experimental parameters, most notably Hammett constants and pKa values.
Hammett Parameters
Hammett constants (σ) provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | Position | σ Value |
| -F | meta | 0.34 |
| -F | para | 0.06 |
| -CF₃ | meta | 0.43 |
| -CF₃ | para | 0.54 |
| -OCF₃ | meta | 0.38 |
| -OCF₃ | para | 0.13 |
Data compiled from multiple sources.[3][4]
The data clearly illustrates the strong electron-withdrawing nature of the –CF₃ group, particularly at the para position. For the –F substituent, the resonance effect partially counteracts the inductive effect at the para position, resulting in a significantly lower σ value compared to the meta position.[3]
Acidity (pKa) of Fluorinated Arylboronic Acids
The Lewis acidity of arylboronic acids is a critical parameter, influencing their reactivity in processes like the Suzuki-Miyaura coupling and their ability to bind to diols. The introduction of electron-withdrawing fluorine-containing substituents generally increases the acidity (lowers the pKa) of the boronic acid.[3][5]
| Substituent | Position | pKa |
| -H | - | 8.86 |
| -F | ortho | 8.09 |
| -F | meta | 7.89 |
| -F | para | 8.77 |
| -CF₃ | ortho | 9.45 |
| -CF₃ | meta | 7.88 |
| -CF₃ | para | 7.82 |
| -OCF₃ | ortho | 9.51 |
| -OCF₃ | meta | 7.79 |
| -OCF₃ | para | 8.11 |
Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent system). The values presented are representative. Data compiled from multiple sources.[3][5][6][7]
Key Observations:
-
Meta and Para Positions: For both –F and –CF₃ groups, substitution at the meta and para positions generally leads to an increase in acidity (lower pKa) compared to unsubstituted phenylboronic acid. This is attributed to the dominant electron-withdrawing inductive effect.[3][8]
-
Ortho Position: The effect at the ortho position is more complex. For the –F substituent, an intramolecular hydrogen bond between the fluorine and the boronic acid hydroxyl group can stabilize the boronate anion, leading to increased acidity.[3] Conversely, the steric bulk of the –CF₃ and –OCF₃ groups at the ortho position can hinder the formation of the tetrahedral boronate anion, resulting in a decrease in acidity (higher pKa).[3][6][8]
-
-CF₃ vs. -F: The –CF₃ group is a stronger acidifying group than –F at the meta and para positions due to its more powerful inductive effect and the absence of an opposing resonance effect.[3]
Caption: General trends in the acidity of fluorinated arylboronic acids based on substituent and position.
Experimental Protocols
Accurate determination of pKa values is essential for understanding and applying arylboronic acids. Potentiometric and spectrophotometric titrations are the most common methods.[9]
Potentiometric Titration for pKa Determination
This method involves monitoring the pH of a solution of the boronic acid as a standardized base is added.
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong base (e.g., 0.05 M NaOH).
-
Prepare a solution of the arylboronic acid (e.g., 0.03-0.05 g) in a suitable solvent system, often an aqueous solution with a co-solvent like acetonitrile to ensure solubility. A constant ionic strength is maintained using a salt solution (e.g., 0.05 M KCl).[9]
-
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[10]
-
Titration:
-
Place the boronic acid solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Add the standardized base in small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added.
-
Determine the equivalence point (the point of inflection) from the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of base.
-
The pKa is the pH at which half of the equivalence point volume of base has been added.[9]
-
Caption: Workflow for pKa determination using potentiometric titration.
Spectrophotometric Titration for pKa Determination
This method is useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Methodology:
-
Preparation of Buffers: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 3.6 to 13.5).[11]
-
Sample Preparation: Prepare a stock solution of the arylboronic acid in a suitable solvent (e.g., acetonitrile).
-
Measurement:
-
In a series of cuvettes or a 96-well plate, mix a small aliquot of the boronic acid stock solution with each buffer solution.
-
Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample.[11]
-
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.
-
Impact on Reactivity and Applications
The electronic modifications imparted by fluorine and trifluoromethyl groups have significant consequences for the reactivity and application of arylboronic acids.
-
Suzuki-Miyaura Coupling: The Lewis acidity of the boronic acid can influence the rate of transmetalation in the Suzuki-Miyaura coupling reaction. While a complex relationship exists, the activation of the boronic group can be faster for some fluorinated derivatives, leading to higher reaction rates.[12]
-
Biological Activity: In drug design, the –CF₃ group is often used to enhance metabolic stability and membrane permeability.[1] The increased acidity of fluorinated arylboronic acids can also be crucial for their interaction with biological targets, such as enzymes.[3][5]
-
Materials Science: The incorporation of fluorine can lower both the HOMO and LUMO energy levels of organic materials, which is advantageous for applications in organic electronics like OLEDs and OPVs.[13]
Conclusion
Fluorine and trifluoromethyl groups are powerful tools for tuning the electronic properties of arylboronic acids. Their strong inductive effects generally increase the Lewis acidity of the boronic acid moiety, a key parameter governing reactivity and intermolecular interactions. However, the interplay with resonance effects (for fluorine) and steric hindrance (especially at the ortho position) creates a nuanced landscape of structure-property relationships. A thorough understanding of these principles, supported by robust quantitative data and precise experimental determination of parameters like pKa, is essential for the rational design of novel fluorinated arylboronic acids for applications in drug discovery, catalysis, and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. d-nb.info [d-nb.info]
- 12. mdpi.com [mdpi.com]
- 13. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Lewis Acidity of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Boronic Acid Lewis Acidity
Boronic acids [RB(OH)₂] are organoboron compounds featuring a boron atom bonded to an organic substituent and two hydroxyl groups. The boron atom in its neutral, trigonal planar sp² hybridized state possesses a vacant p-orbital, rendering it electron-deficient and capable of accepting a pair of electrons from a Lewis base.[1] This electron-accepting ability defines the Lewis acidity of boronic acids.
In aqueous media, the primary interaction defining Lewis acidity is the equilibrium between the neutral boronic acid and the tetrahedral, sp³-hybridized boronate anion, formed by the addition of a hydroxide ion (OH⁻).[1] The strength of this interaction is quantified by the acidity constant (pKa). A lower pKa value signifies a stronger Lewis acid, indicating a greater propensity to form the boronate anion at a lower pH.[1]
The Lewis acidity of arylboronic acids is significantly influenced by the electronic properties of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase Lewis acidity (decrease pKa) by inductively pulling electron density away from the boron atom, making it more electrophilic. Conversely, electron-donating groups (EDGs) decrease Lewis acidity (increase pKa).
Predicted Lewis Acidity of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic Acid
This compound possesses two potent electron-withdrawing groups on the phenyl ring: a fluorine atom and a trifluoromethyl (-CF₃) group, both at the meta-position relative to the boronic acid moiety.
-
Fluorine: As a highly electronegative atom, it exerts a strong inductive electron-withdrawing effect (-I).
-
Trifluoromethyl Group (-CF₃): This is one of the strongest -I and electron-withdrawing groups used in medicinal chemistry.
Due to the combined and potent inductive effects of these two substituents, it is anticipated that this compound is a significantly stronger Lewis acid than unsubstituted phenylboronic acid (pKa ≈ 8.8) and other singly substituted fluorophenyl or (trifluoromethyl)phenylboronic acids.[2] Its pKa is expected to be substantially lower, likely in the range of 7.0–7.5, similar to 3,5-bis(trifluoromethyl)phenylboronic acid.
Quantitative Data on Related Phenylboronic Acids
To provide context, the following table summarizes the experimentally determined pKa values for a series of substituted phenylboronic acids. This data allows for a comparative assessment of substituent effects on Lewis acidity.
| Boronic Acid | Substituent(s) | pKa | Reference(s) |
| Phenylboronic acid | H | ~8.8 | [2] |
| 3-Fluorophenylboronic acid | 3-F | 8.09 | [3] |
| 3-(Trifluoromethyl)phenylboronic acid | 3-CF₃ | 7.82 | [3] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 3,5-(CF₃)₂ | 7.28 | N/A |
| 4-Fluorophenylboronic acid | 4-F | 8.77 | [3] |
| 4-(Trifluoromethyl)phenylboronic acid | 4-CF₃ | 7.88 | [3] |
Note: The pKa for 3,5-Bis(trifluoromethyl)phenylboronic acid is included as a strong predictor for the acidity of the title compound, though a direct citation for this specific value was not found in the initial search.
Experimental Protocols for Determining Lewis Acidity
Accurate characterization of Lewis acidity is crucial for understanding reactivity, optimizing reaction conditions, and designing targeted molecules like enzyme inhibitors. The following are detailed methodologies for its determination.
Spectrophotometric pKa Determination
This method is based on monitoring the change in UV absorbance of the arylboronic acid as a function of pH. The trigonal acid and tetrahedral boronate forms have distinct absorption spectra, and the pKa can be determined from the inflection point of the resulting sigmoidal curve.
Principle: The absorbance of a solution containing the boronic acid is measured across a wide pH range. A plot of absorbance at a specific wavelength versus pH yields a sigmoidal curve. The pKa corresponds to the pH at the midpoint of this curve, where the concentrations of the acidic [RB(OH)₂] and basic [RB(OH)₃]⁻ forms are equal.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a 5-10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) to ensure solubility.
-
Buffer Preparation: Prepare a series of buffer solutions (e.g., universal buffer or specific buffers like phosphate, borate) with constant ionic strength (e.g., 0.1 M KCl) covering a pH range from approximately 2 pH units below to 2 pH units above the expected pKa (e.g., pH 5.5 to 9.5).
-
Sample Preparation: For each buffer solution, prepare a sample in a quartz cuvette by adding a small, constant volume of the boronic acid stock solution to a fixed volume of the buffer. The final concentration of the boronic acid should be in the range of 50-100 µM, and the percentage of the organic co-solvent should be kept low and constant (e.g., <1%) to minimize its effect on the pKa.
-
Spectrophotometric Measurement:
-
Record the full UV-Vis spectrum (e.g., 220-350 nm) for each sample at a controlled temperature (e.g., 25 °C).
-
Identify an analytical wavelength where the difference in absorbance between the acidic and basic forms is maximal.
-
-
Data Analysis:
-
Plot the absorbance at the chosen analytical wavelength against the measured pH of each buffer solution.
-
Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal function (e.g., Boltzmann fit) to determine the inflection point. The pH at this point is the pKa of the boronic acid.
-
Caption: Workflow for Spectrophotometric pKa Determination.
Gutmann-Beckett Method
For assessing Lewis acidity in non-aqueous environments, the Gutmann-Beckett method provides a reliable scale based on ³¹P NMR spectroscopy.[4] It uses a probe molecule, triethylphosphine oxide (Et₃PO), which is a strong Lewis base.
Principle: The oxygen atom of Et₃PO coordinates to the Lewis acidic boron center. This interaction deshields the adjacent phosphorus nucleus, causing a downfield shift in its ³¹P NMR signal.[4][5] The magnitude of this chemical shift change (Δδ³¹P) relative to free Et₃PO is proportional to the Lewis acidity of the borane. The Lewis acidity is often expressed as an Acceptor Number (AN).
Detailed Protocol:
-
Materials:
-
This compound (rigorously dried).
-
Triethylphosphine oxide (Et₃PO) (rigorously dried).
-
An inert, weakly Lewis acidic deuterated solvent (e.g., CD₂Cl₂, C₆D₆, or CDCl₃).
-
-
Reference Spectrum: Prepare a solution of Et₃PO in the chosen deuterated solvent and record its ³¹P NMR spectrum. This gives the reference chemical shift (δ_free).
-
Sample Preparation: In an inert atmosphere (e.g., a glovebox), prepare a solution containing an equimolar amount of the boronic acid and Et₃PO in the same deuterated solvent.
-
NMR Measurement: Record the ³¹P NMR spectrum of the mixture. The new chemical shift (δ_adduct) corresponds to the Et₃PO-boronic acid adduct.
-
Data Analysis:
-
Calculate the chemical shift difference: Δδ = δ_adduct - δ_free.
-
A larger positive Δδ value indicates a stronger Lewis acid.
-
The Acceptor Number (AN) can be calculated using the formula: AN = 2.21 × (δ_sample − 41.0), where δ_sample is the chemical shift of Et₃PO in the presence of the Lewis acid and 41.0 ppm is the shift of Et₃PO in hexane.[4]
-
Caption: Logical Flow of the Gutmann-Beckett Method.
Applications in Drug Development
The Lewis acidity of this compound is a critical parameter in its application as a pharmacophore. Boronic acids are known to act as reversible covalent inhibitors of serine proteases, where the boron atom is attacked by the active site serine residue. A stronger Lewis acidity (lower pKa) generally correlates with enhanced inhibitory potency, as the boron center is more susceptible to nucleophilic attack. Therefore, quantitative knowledge of the Lewis acidity of this and related boronic acids is essential for the rational design of potent and selective enzyme inhibitors.
Conclusion
This compound is predicted to be a strong Lewis acid due to the presence of two powerful electron-withdrawing groups on the phenyl ring. While a definitive pKa value is not published, it can be reliably determined using established experimental protocols such as spectrophotometric titration or the Gutmann-Beckett method. The data and methodologies presented in this guide provide a robust framework for researchers to characterize this important chemical entity and leverage its electronic properties in synthetic chemistry, materials science, and drug discovery.
References
Commercial Availability and Synthetic Applications of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid , a key building block in modern medicinal chemistry and materials science, is readily available from a range of commercial suppliers. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and a detailed experimental protocol for its application in the widely utilized Suzuki-Miyaura cross-coupling reaction.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound (CAS No. 159020-59-4), ensuring a stable supply for research and development needs. The compound is typically available in research quantities, with options for bulk and custom synthesis upon request. Key product specifications from prominent suppliers are summarized in the table below.
| Supplier | Product Number | Purity | Available Quantities |
| Amerigo Scientific | Varies | ≥97% | Inquire |
| Oakwood Chemical | 218900 | 97% | 1g, 5g, 10g, 25g |
| TCI America | F1064 | >98.0% (T) | 1g, 5g, 25g |
| 2a biotech | 2A-0131326 | Inquire | Inquire |
| Dana Bioscience | CS-W015249 | Inquire | 5g, 10g, 25g |
Physicochemical Properties
This compound is a white to off-white solid with the molecular formula C₇H₅BF₄O₂ and a molecular weight of 207.92 g/mol .[1] It is crucial to handle this compound in a well-ventilated area and with appropriate personal protective equipment, as it can cause skin and serious eye irritation.[2]
Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound lies in its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The electron-withdrawing nature of the fluorine and trifluoromethyl groups on the phenyl ring can influence the reactivity of the boronic acid and impart unique properties to the final product.
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. This protocol is adapted from established methodologies and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (solvent)
-
Water (for workup)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Under an inert atmosphere (e.g., by evacuating and backfilling with nitrogen or argon), add anhydrous 1,4-dioxane to the flask. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product Isolation: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.
Experimental Workflow
The logical flow of the Suzuki-Miyaura coupling reaction is depicted in the following diagram:
Caption: Suzuki-Miyaura coupling experimental workflow.
Signaling Pathway in Catalysis
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and trifluoromethyl substituents.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This compound is a particularly valuable reagent in this reaction for the introduction of the 3-fluoro-5-(trifluoromethyl)phenyl moiety into target molecules. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. A prime example of its application is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, such as Zanubrutinib, which are used in the treatment of B-cell malignancies.[1][2]
Application Notes
The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the reactivity of this compound in Suzuki-Miyaura couplings. While generally a stable and effective coupling partner, challenges such as competitive protodeboronation under basic conditions can arise. Careful selection of the catalyst, base, and solvent system is crucial for optimizing reaction yields and minimizing side products. For particularly sensitive substrates, the use of specialized pre-catalysts and milder reaction conditions, such as room temperature coupling, may be necessary to achieve high efficiency.
A significant application of this boronic acid is in the late-stage functionalization of complex molecules, as seen in the synthesis of Zanubrutinib.[1][2] In this context, a key intermediate containing a pyrazolo[1,5-a]pyrimidine core is coupled with a phenoxyphenyl boronic acid derivative in the final steps of the synthesis. This strategy highlights the reliability and functional group tolerance of the Suzuki-Miyaura reaction with this fluorinated building block.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with various aryl halides.
Protocol 1: General Procedure for Coupling with an Aryl Bromide
This protocol is a representative example for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Separate the organic layer and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.
Protocol 2: Synthesis of a Zanubrutinib Precursor (Illustrative)
This protocol illustrates the final Suzuki coupling step in a reported synthesis of Zanubrutinib, where a complex heterocyclic bromide is coupled with 4-phenoxyphenylboronic acid.[2] The roles of the coupling partners are reversed here to demonstrate the versatility of the reaction, using the title boronic acid.
Materials:
-
(7S)-7-(1-acryloylpiperidin-4-yl)-2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (Illustrative intermediate)
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, dissolve the brominated pyrazolopyrimidine intermediate (1.0 equiv) and this compound (1.5 equiv) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add sodium carbonate (3.0 equiv) to the mixture.
-
Purge the solution with nitrogen or argon for 20 minutes.
-
Add Pd(dppf)Cl₂ (0.05 equiv) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 2-4 hours, or until reaction completion is confirmed by LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired final product.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings involving fluorinated phenylboronic acids.
Table 1: General Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 3-Bromopyridine | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 80-90 |
| 3 | 4-Chlorotoluene | XPhos Pd G2 (2) | K₃PO₄ | t-AmylOH | 110 | 6 | 75-85 |
| 4 | 2-Bromonaphthalene | SPhos Pd G2 (2) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 90-98 |
Note: Yields are representative and can vary based on the specific substrates and reaction scale.
Table 2: Catalyst and Base Screening for a Model Reaction
Reaction: 1-bromo-4-fluorobenzene + this compound
| Catalyst | Ligand | Base | Solvent | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 88 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 95 |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | DMF | 92 |
| Pd/C | - | Na₂CO₃ | Ethanol/H₂O | 75 |
Mandatory Visualization
Caption: B-Cell Receptor signaling pathway and the inhibitory action of Zanubrutinib on BTK.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of biaryl and heteroaryl structures is of particular importance in drug discovery and materials science. (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid is a valuable building block, incorporating two strongly electron-withdrawing groups that can significantly influence the pharmacokinetic and physicochemical properties of target molecules. However, the electronic nature of this substrate also presents challenges for the Suzuki-Miyaura coupling, primarily due to the potential for protodeboronation under basic reaction conditions.[1][2][3]
These application notes provide a detailed overview of palladium-catalyzed Suzuki coupling reactions involving this compound. We present recommended catalyst systems, detailed experimental protocols, and a summary of expected performance based on literature for analogous electron-deficient boronic acids.
Challenges in Coupling Electron-Deficient Boronic Acids
The electron-withdrawing fluorine and trifluoromethyl groups on the phenyl ring of this compound make the boronic acid more susceptible to protodeboronation, a key decomposition pathway that competes with the desired transmetalation step in the catalytic cycle.[4] To achieve high yields, it is crucial to employ catalyst systems that promote rapid transmetalation relative to the rate of boronic acid decomposition.[1][3]
Key strategies to overcome these challenges include:
-
Use of specialized palladium precatalysts: Modern palladium precatalysts, such as those developed by Buchwald, are designed for rapid generation of the active Pd(0) species, which is essential for efficient catalysis.[1][2][3]
-
Selection of appropriate ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle and can be effective for coupling challenging substrates.[1][5]
-
Optimization of reaction conditions: The choice of base, solvent, and temperature is critical to minimize protodeboronation and maximize the reaction rate.
Recommended Catalyst Systems and Conditions
Based on extensive literature on the Suzuki coupling of electron-deficient and polyfluorinated phenylboronic acids, the following palladium catalyst systems are recommended for the coupling of this compound.
Data Presentation: Comparison of Palladium Catalyst Systems
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| XPhos Pd G2/G3 | XPhos | K₃PO₄, K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | RT - 80 | Excellent for sterically hindered and electron-poor substrates.[1][3] | Air-sensitive, higher cost. | 1 - 2 |
| SPhos Pd G2/G3 | SPhos | K₃PO₄, Cs₂CO₃ | Toluene/H₂O, 2-MeTHF | RT - 80 | High activity for a broad range of substrates, including electron-deficient ones.[1][6] | Air-sensitive, higher cost. | 1 - 2 |
| Pd₂(dba)₃ / Buchwald Ligand | XPhos, SPhos, RuPhos | K₃PO₄, CsF | Dioxane, THF | RT - 100 | Versatile and allows for ligand screening. | Requires careful handling due to air sensitivity of ligand and Pd source. | 1 - 3 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃, Na₂CO₃ | Toluene, DME | 80 - 110 | Readily available and well-understood.[5] | Lower activity for challenging substrates, may require higher temperatures and longer reaction times. | 2 - 5 |
| PdCl₂(dppf) | dppf | K₂CO₃, CsF | Dioxane, DMF | 80 - 110 | Good for a range of substrates and relatively air-stable. | May not be as active as Buchwald-type systems for this specific substrate.[7] | 2 - 5 |
Experimental Protocols
The following are general protocols for the Suzuki coupling of this compound with an aryl bromide. These protocols should be optimized for each specific substrate combination.
Protocol 1: General Procedure using a Palladium Precatalyst (e.g., XPhos Pd G2)
Reagents:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G2 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed Dioxane (4 mL)
-
Degassed Water (1 mL)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, XPhos Pd G2, and potassium phosphate.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane and degassed water via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: In Situ Catalyst Generation with Pd₂(dba)₃ and a Buchwald Ligand
Reagents:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
XPhos (0.022 mmol, 2.2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to a dry reaction vial with a magnetic stir bar.
-
Add the degassed toluene and stir for 10 minutes until a homogeneous solution is formed.
-
To this solution, add the aryl bromide, this compound, and potassium carbonate.
-
Add the degassed water.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Follow workup and purification steps as described in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A general experimental workflow for a Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of novel fluorinated biaryl compounds. While the electron-deficient nature of this substrate presents challenges, the use of modern palladium precatalysts with bulky, electron-rich phosphine ligands under optimized conditions can lead to high reaction efficiencies. The protocols and data presented herein provide a strong starting point for researchers and drug development professionals to successfully employ this versatile building block in their synthetic endeavors. It is recommended to screen a variety of catalysts, ligands, bases, and solvents to identify the optimal conditions for each specific coupling partner.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Reactions with (3-Fluoro-5-(trifluoromethyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for selecting the optimal base and solvent for Suzuki-Miyaura cross-coupling reactions involving (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid. This electron-deficient boronic acid presents unique challenges, including a propensity for protodeboronation and potentially slower transmetalation rates. The information herein is designed to enable high-yield synthesis of complex biaryl structures critical to pharmaceutical and materials science research.
Challenges and Considerations
This compound is considered a challenging substrate for Suzuki-Miyaura coupling due to the strong electron-withdrawing effects of both the fluorine and trifluoromethyl groups. These effects can decrease the nucleophilicity of the boronic acid, slowing the rate-limiting transmetalation step of the catalytic cycle. Furthermore, electron-deficient arylboronic acids can be more susceptible to protodeboronation, a key side reaction that reduces yield.[1] Careful selection of the base, solvent, and catalyst system is therefore paramount to achieving high efficiency.
Generally, for such electron-deficient substrates, stronger bases and highly active palladium catalysts with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are recommended to facilitate the reaction.[2] The choice of solvent is also critical for ensuring solubility of all reaction components and influencing the efficacy of the chosen base.
Data Presentation: Base and Solvent Effects on Analogous Couplings
While specific screening data for this compound is not extensively published, the following table summarizes results for structurally similar, electron-deficient fluorinated boronic acids. This data provides a strong basis for selecting optimal starting conditions.
| Coupling Partner 1 (Boronic Acid) | Coupling Partner 2 (Aryl Halide) | Base | Solvent | Catalyst System | Temp. (°C) | Time (h) | Yield (%) |
| 3-(Trifluoromethyl)phenylboronic acid | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | Na2CO3 | Toluene/Ethanol/H2O | Pd(PPh3)4 | Reflux | 12 | 11 |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | K2CO3 | DMF/H2O (95:5) | G-COOH-Pd-10 | 110 | 3 | >95 |
| 3',4'-Difluorophenylboronic acid | 1-Bromo-3-nitrobenzene | K3PO4 | Dioxane/H2O (3:1) | Pd(PPh3)4 | 105 | 8.5 | 80 |
| Pentafluorophenylboronic acid | Iodobenzene | CsF / Ag2O | DME | Pd(PPh3)4 | 70 | 12 | >90 |
| Pentafluorophenylboronic acid | Bromobenzene | CsF / Ag2O | DMF | Pd2(dba)3 / P(t-Bu)3 | 100 | 12 | >90 |
Recommended Experimental Protocols
Based on established procedures for analogous electron-deficient boronic acids, the following protocols are recommended as starting points for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific aryl or heteroaryl halide coupling partners.
Protocol 1: Conventional Heating
This protocol utilizes a common and effective combination of a phosphate base and a dioxane/water solvent system, which has proven successful for various fluorinated biphenyl syntheses.[3][4]
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Potassium phosphate (K3PO4) (2.0–3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (1.5–5 mol%)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Standard inert atmosphere glassware (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K3PO4 (3.0 equiv), and Pd(PPh3)4 (3 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water via syringe to achieve a 3:1 or 4:1 solvent ratio (e.g., 6 mL dioxane and 2 mL water for a 1 mmol scale reaction).
-
Place the sealed flask in a preheated oil bath at 100–105 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reactions are typically complete within 8–16 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and often improves yields for challenging couplings. This protocol is adapted from procedures used for other trifluoromethyl-substituted heterocyclic compounds.[5][6]
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Potassium carbonate (K2CO3) (3.0 equiv)
-
XPhos Pd G2 (2.5–5 mol%)
-
XPhos (5–10 mol%)
-
Ethanol
-
Water
-
Microwave reaction vial
Procedure:
-
In a microwave reaction vial, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), K2CO3 (3.0 equiv), XPhos Pd G2 (2.5 mol%), and XPhos (5 mol%).
-
Add ethanol and water to the vial to create a 4:1 solvent mixture.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor. Heat the reaction mixture to 135 °C for 40 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagrams
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for optimizing Suzuki reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic Acid in the Synthesis of Fluorinated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid is a key building block in medicinal chemistry and materials science, primarily utilized for the introduction of the 3-fluoro-5-(trifluoromethyl)phenyl moiety into organic molecules. This functional group is of significant interest in drug discovery as the presence of fluorine and trifluoromethyl groups can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The most common application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. These reactions are distinguished by their mild conditions and tolerance of a wide range of functional groups, making them ideal for the synthesis of complex heterocyclic structures.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fluorinated pyridines and pyrazoles, which are common scaffolds in pharmaceutical agents.
Key Applications in Heterocycle Synthesis
The primary application of this compound is the synthesis of fluorinated biaryl and hetero-biaryl compounds through Suzuki-Miyaura cross-coupling reactions. This methodology is instrumental in creating novel drug candidates and functional materials.
Synthesis of Fluorinated Pyridines: The coupling of this compound with halopyridines provides a direct route to fluorinated pyridine derivatives. These structures are prevalent in a wide range of biologically active compounds. For instance, the synthesis of N-(3-Fluoro-5-(pyridin-3-yl)phenyl)-5-methoxy-6-(trifluoromethyl)indoline-1-carboxamide, a complex heterocyclic molecule, utilizes this boronic acid to introduce the key fluorinated phenyl-pyridine core.
Synthesis of Fluorinated Pyrazoles: Similarly, coupling with halopyrazoles allows for the synthesis of fluorinated pyrazole derivatives. Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following tables summarize typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of this compound with representative heterocyclic halides.
Table 1: Synthesis of 3-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine
| Entry | Halopyridine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 18 | >95 (estimated) |
| 2 | 3-Chloropyridine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | High (typical) |
Table 2: Synthesis of 4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyrazole
| Entry | Halopyrazole | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (min/h) | Yield (%) |
| 1 | 4-Iodopyrazole | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 6 h | High (typical) |
| 2 | 4-Bromopyrazole | XPhos Pd G2 (3) | - | K₂CO₃ | THF/H₂O | Reflux | 2 d | Moderate to High |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of a representative fluorinated pyridine and pyrazole using this compound.
Protocol 1: Synthesis of 3-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-bromopyridine with this compound.
Materials:
-
3-Bromopyridine
-
This compound
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-bromopyridine (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), Palladium(II) Acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and Potassium Phosphate (2.0 mmol, 2.0 eq).
-
Solvent Addition: Add anhydrous toluene (4 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Expected Characterization Data (for a similar compound, 3,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridine)[1]:
-
¹H-NMR (CDCl₃) δ: 8.57 (d, J = 2.1 Hz, 1H), 7.92 (d, J = 2.1 Hz, 1H), 7.79-7.85 (m, 2H), 7.56-7.71 (m, 2H).
-
¹³C-NMR (CDCl₃) δ: 153.0, 146.7, 143.4, 139.0, 137.7, 132.6, 131.2 (q, J = 34.5 Hz, 1C), 128.6, 126.5, 125.8, 123.8 (q, J = 271.3 Hz, 1C).
Protocol 2: Synthesis of 4-(3-Fluoro-5-(trifluoromethyl)phenyl)-1H-pyrazole
This protocol provides a general method for the Suzuki-Miyaura coupling of 4-iodopyrazole with this compound.
Materials:
-
4-Iodopyrazole
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: To a Schlenk tube, add 4-iodopyrazole (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and Sodium Carbonate (2.5 mmol, 2.5 eq).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the tube via syringe.
-
Reaction: Heat the reaction mixture at 90 °C for 6 hours under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, add water to the reaction mixture and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target compound.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols: Chan-Lam Coupling of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds.[1][2][3] This copper-catalyzed cross-coupling reaction utilizes arylboronic acids and a wide range of N-H or O-H containing compounds, including amines, amides, phenols, and alcohols.[2][4] A key advantage of the Chan-Lam coupling is its ability to be conducted under mild conditions, often at room temperature and open to the air, making it a valuable tool in organic synthesis and drug discovery.[3]
(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid is an electron-deficient arylboronic acid due to the presence of two strongly electron-withdrawing groups, a fluorine atom and a trifluoromethyl group. Such electron-deficient boronic acids can be challenging substrates for Chan-Lam coupling. The electron-withdrawing nature of the substituents can slow down key steps in the catalytic cycle, such as the oxidation of the Cu(II) intermediate, potentially leading to lower yields compared to electron-rich counterparts.[5][6] However, with optimized reaction conditions, including the appropriate choice of catalyst, base, solvent, and potentially the use of ligands or additives, successful couplings can be achieved.
These application notes provide an overview of the typical conditions and detailed protocols for the Chan-Lam coupling of this compound with various nucleophiles.
Data Presentation: Optimized Reaction Conditions
The successful Chan-Lam coupling of this compound is highly dependent on the careful selection of reaction parameters. Below is a summary of typical conditions that can serve as a starting point for optimization.
| Parameter | Recommended Conditions | Notes |
| Copper Catalyst | Cu(OAc)₂, Cu(OTf)₂, CuCl | Cu(OAc)₂ is the most common and often effective catalyst. |
| Catalyst Loading | 10-20 mol% | Higher catalyst loading may be necessary for challenging substrates. |
| Base | Pyridine, Et₃N, K₂CO₃, Cs₂CO₃ | An organic base like pyridine is often used. For sensitive substrates, an inorganic base may be preferred. |
| Solvent | CH₂Cl₂, THF, Dioxane, Toluene, DMF | The choice of solvent can significantly impact the reaction outcome. Dichloromethane is a common starting point. |
| Temperature | Room Temperature to 80 °C | While many Chan-Lam couplings proceed at room temperature, heating may be required for less reactive substrates. |
| Atmosphere | Air (open flask) | The reaction is typically tolerant of air, which can act as the oxidant. In some cases, an oxygen atmosphere can be beneficial. |
| Additives/Ligands | Pyridine N-oxide, 1,10-Phenanthroline | Additives can facilitate the re-oxidation of the copper catalyst and improve yields, especially for electron-deficient systems.[5] |
Experimental Protocols
Protocol 1: General Procedure for N-Arylation of an Amine
This protocol describes a general method for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the amine (1.0 mmol), and copper(II) acetate (0.1 mmol, 10 mol%).
-
Add dichloromethane (5 mL) to the flask.
-
Add pyridine (2.0 mmol) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature and open to the air for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with dichloromethane (10 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated amine.
Protocol 2: General Procedure for O-Arylation of a Phenol
This protocol provides a general method for the coupling of this compound with a phenol.
Materials:
-
This compound
-
Phenol
-
Copper(II) acetate (Cu(OAc)₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.0 mmol) and this compound (1.5 mmol) in dichloromethane (10 mL).
-
Add copper(II) acetate (0.2 mmol, 20 mol%) and triethylamine (2.0 mmol) to the solution.
-
Stir the mixture at room temperature under an air atmosphere for 48-72 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, filter the mixture through a pad of Celite and wash the pad with dichloromethane.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by silica gel column chromatography to yield the pure aryl ether.
Visualizations
Caption: Proposed catalytic cycle for the Chan-Lam coupling.
Caption: General experimental workflow for Chan-Lam coupling.
References
Application Notes and Protocols for the N-Arylation of Amines with (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. While the user's query specified the Buchwald-Hartwig amination, this reaction classically involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[1][2][3] The reaction of an amine with a boronic acid to form a C-N bond is known as the Chan-Lam coupling, which is typically a copper-catalyzed process.[4][5] This document will focus on the Chan-Lam coupling, as it is the scientifically accurate transformation for the specified substrates, while also clarifying the distinction from the Buchwald-Hartwig amination.
The Chan-Lam coupling offers several advantages, including often milder reaction conditions, the use of a more abundant and less expensive copper catalyst, and the ability to be performed in the presence of air.[4][5] (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid is an electron-deficient arylboronic acid, and its coupling with various primary and secondary amines provides access to a diverse range of substituted anilines that are valuable intermediates in drug discovery. The fluorine and trifluoromethyl substituents can impart unique properties to the resulting molecules, such as altered metabolic stability and binding affinities.
Reaction Principle: Chan-Lam vs. Buchwald-Hartwig
It is crucial to differentiate between the Chan-Lam and Buchwald-Hartwig reactions:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[2]
-
Chan-Lam Coupling: A copper-catalyzed cross-coupling reaction between an arylboronic acid and an amine or other N-H containing compound.[4][5]
Given the user's specified starting material of this compound for a C-N bond formation with an amine, the appropriate reaction is the Chan-Lam coupling.
Catalytic Cycle of Chan-Lam Coupling
The mechanism of the Chan-Lam coupling is complex and still a subject of research, but a generally accepted catalytic cycle is depicted below. It is thought to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated pathway. The diagram below illustrates a plausible catalytic cycle.
Caption: Catalytic Cycle of the Chan-Lam Coupling.
Experimental Workflow
A typical experimental workflow for the Chan-Lam coupling of this compound with an amine is outlined below. This workflow emphasizes the key steps from reaction setup to product isolation.
References
Application Notes and Protocols for (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid in Negishi and Ullmann Couplings
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid is a valuable building block in modern organic synthesis, particularly in the construction of complex biaryl and aryl-heteroaryl structures that are often scaffolds for pharmaceutically active compounds. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties, influencing the reactivity of the boronic acid and the physicochemical properties of the resulting products. These electron-withdrawing groups can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides detailed application notes and representative protocols for the use of this compound in two powerful cross-coupling reactions: the Negishi coupling and the Ullmann coupling.
Negishi Coupling Applications
The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide or triflate. While the direct use of boronic acids is characteristic of the Suzuki-Miyaura coupling, they can be readily converted to the corresponding organozinc species in situ or used in transmetalation-based Negishi protocols. The (3-Fluoro-5-(trifluoromethyl)phenyl) moiety is a key component in various research areas, including the development of treatments for corticotropin-releasing factor (CRF) related disorders.[1]
Key Advantages of Negishi Coupling:
-
High Functional Group Tolerance: Tolerates a wide array of functional groups on both coupling partners.
-
Mild Reaction Conditions: Often proceeds under gentle conditions, preserving sensitive molecular functionalities.
-
High Yields: Generally provides good to excellent yields of the desired cross-coupled products.
Representative Application: Synthesis of Fluorinated Biaryls
The synthesis of biaryls containing the 3-fluoro-5-(trifluoromethyl)phenyl motif is of significant interest in medicinal chemistry. These structures can serve as core components of enzyme inhibitors or receptor modulators.
Table 1: Representative Quantitative Data for Negishi Coupling
| Entry | Aryl Halide/Triflate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-N,N-dimethylaniline | Pd(PPh₃)₄ (5 mol%) | THF | 65 | 12 | 85-95 |
| 2 | 2-Chloropyridine | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | Dioxane | 100 | 16 | 75-85 |
| 3 | 1-Iodonaphthalene | NiCl₂(dppe) (10 mol%) | DMA | 80 | 8 | 80-90 |
Note: The data in this table is illustrative and based on typical yields for Negishi couplings with similar electron-deficient boronic acids. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocol: Negishi Coupling
This protocol describes a general procedure for the Negishi cross-coupling of an aryl bromide with this compound, which first involves the in situ generation of the corresponding organozinc reagent.
Materials:
-
This compound
-
Aryl bromide
-
n-Butyllithium (n-BuLi)
-
Zinc chloride (ZnCl₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Anhydrous work-up and purification reagents
Procedure:
-
Preparation of the Organozinc Reagent:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.2 equiv.) in anhydrous THF.
-
Cool the solution to -78 °C and slowly add n-BuLi (2.4 equiv.) to form the corresponding aryllithium species via transmetalation.
-
After stirring for 30 minutes, add a solution of anhydrous ZnCl₂ (1.5 equiv.) in THF to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the organozinc reagent.
-
-
Cross-Coupling Reaction:
-
To the freshly prepared organozinc solution, add the aryl bromide (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction mixture to reflux (typically 65-100 °C, depending on the solvent and substrates) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 8-24 hours), cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
-
Ullmann Coupling Applications
The Ullmann condensation is a copper-catalyzed reaction that is particularly useful for the formation of diaryl ethers, a common motif in natural products and pharmaceuticals. While traditionally requiring harsh conditions, modern protocols often employ ligands to facilitate the reaction under milder temperatures. The electron-deficient nature of this compound makes it a suitable coupling partner in Ullmann-type reactions, particularly for the synthesis of diaryl ethers.
Key Advantages of Ullmann Coupling:
-
Formation of C-O Bonds: The primary method for synthesizing diaryl ethers.
-
Cost-Effective Catalyst: Copper is significantly more abundant and less expensive than palladium.
-
Complementary to Palladium-Catalyzed Reactions: Offers an alternative synthetic route for certain substrates.
Representative Application: Synthesis of Diaryl Ethers
The synthesis of diaryl ethers containing the electron-deficient 3-fluoro-5-(trifluoromethyl)phenyl group can lead to molecules with interesting biological activities.
Table 2: Representative Quantitative Data for Ullmann Coupling
| Entry | Phenol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI (10 mol%), L-Proline (20 mol%) | K₂CO₃ | DMSO | 110 | 24 | 70-80 |
| 2 | 4-Methoxyphenol | Cu₂O (5 mol%), 1,10-Phenanthroline (10 mol%) | Cs₂CO₃ | Toluene | 120 | 18 | 75-85 |
| 3 | 2-Naphthol | Cu(OAc)₂ (10 mol%) | Pyridine | Pyridine | 100 | 24 | 65-75 |
Note: The data in this table is illustrative and based on typical yields for Ullmann couplings with similar electron-deficient boronic acids. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocol: Ullmann Coupling for Diaryl Ether Synthesis
This protocol outlines a general procedure for the copper-catalyzed Ullmann condensation of a phenol with this compound.
Materials:
-
This compound
-
Phenol
-
Copper catalyst (e.g., CuI, Cu₂O)
-
Ligand (e.g., L-Proline, 1,10-Phenanthroline)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMSO, Toluene)
-
Anhydrous work-up and purification reagents
Procedure:
-
Reaction Setup:
-
To an oven-dried reaction vessel, add the copper catalyst (e.g., CuI, 10 mol%), the ligand (e.g., L-Proline, 20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen).
-
Add this compound (1.0 equiv.) and the phenol (1.2 equiv.).
-
Add the anhydrous solvent (e.g., DMSO).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 18-24 hours), cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether.
-
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Handle organolithium reagents and other pyrophoric materials with extreme care under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of complex organic molecules through Negishi and Ullmann coupling reactions. The protocols provided herein offer a starting point for researchers to explore the utility of this building block in the development of novel compounds with potential applications in medicinal chemistry and materials science. Optimization of the reaction conditions may be necessary for specific substrates to achieve the desired outcomes.
References
Application Notes: (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid as a Catalyst in Amidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct amidation of carboxylic acids with amines is a cornerstone of organic synthesis, particularly in pharmaceutical and materials sciences. Traditional methods often rely on stoichiometric activating agents, leading to significant waste generation. Catalytic direct amidation, utilizing environmentally benign catalysts, presents a more atom-economical and sustainable alternative. Arylboronic acids, particularly those bearing electron-withdrawing groups, have emerged as highly effective catalysts for this transformation. This document details the application of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid and its close structural analogs as catalysts in amidation reactions, providing detailed protocols and performance data. The electron-withdrawing fluorine and trifluoromethyl groups on the phenyl ring enhance the Lewis acidity of the boron center, significantly increasing its catalytic activity.
Catalytic Activity and Scope
While specific quantitative data for the catalytic use of this compound is not extensively documented in publicly available literature, its structural and electronic analogs, such as 3,5-bis(trifluoromethyl)phenylboronic acid and 3,4,5-trifluorophenylboronic acid, have been shown to be highly effective catalysts for a broad range of substrates.[1] The data presented below is based on the performance of these closely related and highly efficient catalysts and is expected to be representative of the catalytic activity of this compound.
These catalysts have demonstrated high efficacy in the amidation of various carboxylic acids and amines, including sterically hindered substrates.[1] The reactions typically proceed in high yields under relatively mild conditions.
Table 1: Representative Substrate Scope and Yields for Amidation Catalyzed by Electron-Deficient Arylboronic Acids
| Carboxylic Acid | Amine | Product | Yield (%) |
| 4-Phenylbutyric acid | Benzylamine | N-Benzyl-4-phenylbutyramide | 94 |
| 1-Adamantanecarboxylic acid | Benzylamine | N-Benzyl-1-adamantanecarboxamide | 91 |
| Benzoic acid | Benzylamine | N-Benzylbenzamide | 89 |
| Phenylacetic acid | Aniline | N-Phenyl-2-phenylacetamide | 85 |
| 4-Phenylbutyric acid | Dibenzylamine | N,N-Dibenzyl-4-phenylbutyramide | 88 |
Data is representative of reactions catalyzed by 3,4,5-trifluorophenylboronic acid, a close analog of this compound.[1]
Experimental Protocols
The following is a general protocol for the direct amidation of a carboxylic acid and an amine using an electron-deficient arylboronic acid catalyst. This protocol is adapted from a well-established procedure for 3,4,5-trifluorophenylboronic acid-catalyzed amidation and is expected to be applicable for this compound.[1]
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine (1.1 mmol)
-
This compound (or a suitable analog like 3,4,5-trifluorophenylboronic acid) (0.01-0.05 mmol, 1-5 mol%)
-
Anhydrous toluene or xylene (5-10 mL)
-
Dean-Stark apparatus or molecular sieves (4 Å) for water removal
-
Magnetic stirrer and heating mantle/oil bath
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (or containing activated 4 Å molecular sieves), add the carboxylic acid (1.0 mmol), the amine (1.1 mmol), and this compound (e.g., 2.1 mg, 0.01 mmol for 1 mol%).
-
Add anhydrous toluene or xylene (e.g., 5 mL) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by TLC or LC-MS. Water will be collected in the Dean-Stark trap. If using molecular sieves, ensure they are activated and sufficient in quantity.
-
After the reaction is complete (typically 12-24 hours, as determined by monitoring), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure amide.
Proposed Catalytic Cycle
The catalytic cycle for boronic acid-catalyzed amidation is believed to proceed through the formation of a key acyloxyboronic acid intermediate. The Lewis acidic boron center activates the carboxylic acid, facilitating nucleophilic attack by the amine.
Figure 1. Proposed catalytic cycle for boronic acid-catalyzed amidation.
Experimental Workflow
The general workflow for performing a catalytic amidation reaction using this compound is straightforward and involves standard laboratory techniques.
References
Application Notes and Protocols for (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid in PET Imaging Tracer Synthesis
A detailed literature search for specific applications of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid in the synthesis of Positron Emission Tomography (PET) imaging tracers did not yield specific, publicly available experimental protocols or quantitative data for a named tracer.
The development of novel PET tracers is a highly specific process, and the selection of a particular building block like this compound is driven by the desired pharmacological properties of the final tracer, including its affinity and selectivity for a biological target. Without a specific tracer molecule as a reference, providing detailed, accurate, and verifiable application notes and protocols is not feasible.
To fulfill a request of this nature, the following information would be essential:
-
Identification of a specific PET tracer synthesized from this compound.
-
Access to publications or patents detailing the synthesis, radiolabeling, and in vitro/in vivo evaluation of this tracer.
-
Quantitative data from these sources, such as radiochemical yield, molar activity, binding affinity (e.g., Ki, IC50), and biodistribution data.
-
Information on the biological target and the associated signaling pathway that the tracer is designed to investigate.
General Methodological Principles for Utilizing Aryl Boronic Acids in PET Tracer Synthesis
For researchers interested in the potential use of this compound, the following general principles and workflows are commonly employed in the field of PET radiochemistry.
General Workflow for PET Tracer Synthesis Using an Aryl Boronic Acid Precursor
The synthesis of a PET tracer using an aryl boronic acid precursor typically involves a cross-coupling reaction to form the core structure of the tracer, followed by radiolabeling with fluorine-18.
Caption: General workflow for PET tracer development using an aryl boronic acid.
Potential Signaling Pathways
The (3-Fluoro-5-(trifluoromethyl)phenyl) moiety is often incorporated into molecules designed to interact with targets in the central nervous system due to the metabolic stability and blood-brain barrier permeability conferred by the fluorine and trifluoromethyl groups. Potential biological targets and pathways could include:
-
Neurotransmitter Receptors: Such as metabotropic glutamate receptors (mGluRs) or serotonin receptors.
-
Enzymes: For example, cyclooxygenase (COX) or monoamine oxidase (MAO).
-
Translocator Protein (TSPO): A marker of neuroinflammation.
A hypothetical signaling pathway for a tracer targeting a G-protein coupled receptor (GPCR) is illustrated below.
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the synthesis of biaryl and heteroaryl structures, which are privileged motifs in medicinal chemistry and materials science. The incorporation of fluorine and trifluoromethyl groups into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The 3-fluoro-5-(trifluoromethyl)phenyl moiety is therefore a valuable building block in the design of novel therapeutics.
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and improved reproducibility compared to conventional heating methods.[3] These advantages are particularly beneficial for challenging coupling reactions, such as those involving electron-deficient boronic acids like (3-fluoro-5-(trifluoromethyl)phenyl)boronic acid. The rapid and efficient heating provided by microwave irradiation can help to overcome the lower reactivity of such substrates and minimize side reactions.[4]
These application notes provide a comprehensive guide to performing the microwave-assisted Suzuki coupling of this compound with a variety of aryl and heteroaryl halides. Detailed protocols, a summary of reaction conditions, and expected outcomes are presented to aid researchers in the efficient synthesis of novel biaryl compounds for applications in drug discovery and development.
Significance in Drug Discovery
The 3-fluoro-5-(trifluoromethyl)phenyl structural motif is of significant interest in drug design due to the unique properties conferred by the fluorine and trifluoromethyl substituents. The strong electron-withdrawing nature of these groups can modulate the electronic properties of the molecule, influencing its pKa and interaction with biological targets. Furthermore, the trifluoromethyl group is known to enhance metabolic stability by blocking potential sites of oxidation, thereby increasing the in vivo half-life of a drug candidate. Several approved drugs and clinical candidates contain trifluoromethylphenyl moieties, highlighting the importance of this structural feature in modern medicinal chemistry.[1][5] The synthesis of biaryl molecules incorporating the 3-fluoro-5-(trifluoromethyl)phenyl group via efficient methods like microwave-assisted Suzuki coupling is therefore a critical step in the development of new therapeutic agents.
Reaction Parameters and Optimization
The success of the microwave-assisted Suzuki coupling of this compound is dependent on the careful selection and optimization of several key reaction parameters. Due to the electron-deficient nature of this boronic acid, conditions may vary from standard Suzuki protocols.
Key Parameters:
-
Catalyst: Palladium-based catalysts are universally employed. Common choices include Pd(PPh₃)₄, Pd(dppf)Cl₂, and pre-catalysts that form highly active Pd(0) species in situ. For electron-deficient partners, ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) can be highly effective.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and CsF are frequently used. The choice of base can significantly impact the reaction outcome, particularly with base-sensitive substrates.
-
Solvent: A variety of solvents can be used, often in aqueous mixtures to facilitate the dissolution of the base. Common solvent systems include dioxane/water, DMF/water, and ethanol/water. The choice of solvent should also consider its ability to efficiently absorb microwave energy.
-
Temperature and Time: Microwave irradiation allows for rapid heating to precise temperatures. Typical temperatures for Suzuki coupling range from 100 to 150 °C, with reaction times often reduced to minutes (5-30 min) compared to hours with conventional heating.[6]
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the microwave-assisted Suzuki coupling of this compound with various aryl halides. Note: As specific data for this exact boronic acid is limited in the literature, the following tables are compiled based on general protocols for electron-deficient boronic acids and closely related analogues.
Table 1: Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 15 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DMF/H₂O (4:1) | 140 | 10 | 90-98 |
| 3 | 2-Bromopyridine | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 20 | 75-85 |
| 4 | 3-Bromothiophene | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Ethanol/H₂O (3:1) | 130 | 15 | 80-90 |
Table 2: Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Chloroacetophenone | Pd(OAc)₂/XPhos (2/4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 150 | 30 | 70-80 |
| 2 | 1-Chloro-4-cyanobenzene | Pd₂(dba)₃/SPhos (2/4) | Cs₂CO₃ (2) | DMF/H₂O (4:1) | 160 | 25 | 75-85 |
| 3 | 2-Chloropyrimidine | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Dioxane/H₂O (2:1) | 140 | 20 | 65-75 |
| 4 | 4-Chlorotoluene | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Ethanol/H₂O (3:1) | 150 | 30 | 60-70 |
Experimental Protocols
The following are generalized protocols for the microwave-assisted Suzuki coupling of this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv.).
-
Add the chosen solvent system (e.g., 4 mL of a 4:1 mixture of dioxane and water).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at the desired temperature (e.g., 120 °C) for the specified time (e.g., 15 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: General Procedure for Coupling with Aryl Chlorides
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv.), this compound (0.75 mmol, 1.5 equiv.), palladium pre-catalyst and ligand (e.g., Pd(OAc)₂/XPhos, 2 mol%/4 mol%), and base (e.g., K₃PO₄, 1.5 mmol, 3.0 equiv.).
-
Add the chosen solvent system (e.g., 4 mL of a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Seal the vial under an inert atmosphere.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a higher temperature (e.g., 150 °C) for a longer duration (e.g., 30 minutes).
-
Follow steps 6-10 from Protocol 1 for work-up and purification.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Microwave-Assisted Suzuki Coupling.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 4. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-promoted Suzuki reactions of aryl chlorides in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fluorinated Biaryls using (3-Fluoro-5-(trifluoromethyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated biaryl scaffolds are of paramount importance in modern drug discovery and medicinal chemistry. The strategic incorporation of fluorine atoms and trifluoromethyl groups into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The 3-fluoro-5-(trifluoromethyl)phenyl moiety, in particular, offers a unique combination of electronic and lipophilic characteristics that can be exploited in the design of novel therapeutics.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds, offering high yields and broad functional group tolerance under relatively mild conditions. This application note provides detailed protocols for the use of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura reactions, with a specific focus on the synthesis of precursors for bioactive molecules, such as the potent and selective TRPA1 antagonist, GRC 17536.[3][4]
Properties of this compound
| Property | Value |
| CAS Number | 159020-59-4 |
| Molecular Formula | C₇H₅BF₄O₂ |
| Molecular Weight | 207.92 g/mol |
| Appearance | White to off-white powder |
Application: Synthesis of a GRC 17536 Precursor
GRC 17536 is a potent and selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a key mediator in pain and inflammation signaling pathways.[3][4] The synthesis of GRC 17536 involves a key Suzuki-Miyaura coupling step to introduce the 3-fluoro-5-(trifluoromethyl)phenyl group.
General Reaction Scheme:
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic | PLOS One [journals.plos.org]
- 4. Transient receptor potential ankyrin 1 receptor activation in vitro and in vivo by pro-tussive agents: GRC 17536 as a promising anti-tussive therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing protodeboronation of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
Welcome to the technical support center for (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address the common challenge of protodeboronation during synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for my reaction?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of 1-fluoro-3-(trifluoromethyl)benzene. This process consumes your starting material, reduces the yield of your desired product, and complicates purification.[2] Electron-deficient arylboronic acids, such as the one , are particularly susceptible to this decomposition pathway, especially under basic conditions typical for cross-coupling reactions.[3][4]
Q2: What are the main factors that cause protodeboronation?
A2: The primary drivers of protodeboronation are the reaction conditions. Key factors include:
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Base: The type and strength of the base are critical. The reaction often proceeds through a more reactive boronate species, which is formed in a pre-equilibrium with a base.[1][5]
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Solvent: Protic solvents, particularly water, can act as a proton source for the cleavage of the C-B bond.[1][6]
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Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.[7][8]
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Reaction Time: Extended reaction times increase the exposure of the boronic acid to conditions that promote decomposition.[6]
Q3: How can I tell if protodeboronation is occurring in my reaction?
A3: The most direct way is to monitor your reaction mixture using analytical techniques like LC-MS, GC-MS, or NMR spectroscopy. You should look for the appearance and increase of a peak corresponding to the mass or signature of the byproduct, 1-fluoro-3-(trifluoromethyl)benzene. A corresponding decrease in the concentration of your boronic acid starting material, without a proportional increase in the desired product, is also a strong indicator.
Q4: Is it better to use the boronic acid or a protected version like a pinacol ester?
A4: Using a protected form, such as a pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) boronate ester, is a highly effective strategy to prevent premature protodeboronation.[2][9] These esters exhibit greater stability and can engage in "slow release" of the free boronic acid under the reaction conditions, keeping the instantaneous concentration of the unstable species low and favoring the desired cross-coupling over decomposition.[1] While boronic acids are often used directly, their protected ester forms are recommended for challenging or sensitive substrates.[9][10]
Troubleshooting Guide: Minimizing Protodeboronation
If you are observing significant protodeboronation, consult the following guide. These issues are addressed in order of probable impact.
Issue 1: High Levels of Protodeboronation Byproduct Detected
The fundamental cause is the instability of the electron-deficient arylboronic acid under your current reaction conditions. The following workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for addressing protodeboronation.
Data Presentation: Impact of Reaction Conditions
The choice of base and solvent has a profound impact on the extent of protodeboronation. While specific data for this compound is proprietary to individual labs, the following table summarizes general trends observed for electron-deficient arylboronic acids in Suzuki-Miyaura coupling reactions.
| Parameter | Condition | % Protodeboronation (Typical) | % Desired Product (Typical) | Rationale |
| Base | KOH (Strong, aqueous) | High (>50%) | Low | Strong bases rapidly form the boronate, which is highly susceptible to protodeboronation, especially in water.[3][4] |
| K₂CO₃ (Moderate) | Moderate (10-30%) | Moderate to High | A weaker base slows the rate of boronate formation, better balancing the desired coupling and decomposition pathways.[5] | |
| CsF (Weak) | Low (<10%) | High | Often used in anhydrous conditions, CsF promotes transmetalation without significantly accelerating protodeboronation.[11][12] | |
| Solvent | Dioxane/Water (4:1) | Moderate | Moderate | The presence of water provides a ready proton source for the decomposition reaction.[6] |
| Toluene (Anhydrous) | Low | High | Anhydrous conditions starve the protodeboronation mechanism of its required proton source. | |
| t-BuOH (Anhydrous) | Low | High | Can serve as a suitable anhydrous solvent, minimizing protodeboronation, particularly in Cu-mediated reactions.[7] | |
| Temperature | 100 °C | High | Variable | Elevated temperatures accelerate both desired and undesired reactions, but often favor protodeboronation.[8][13] |
| 60 °C | Low | High | Milder temperatures can significantly suppress the rate of protodeboronation while allowing the catalytic cycle to proceed efficiently.[7] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol for coupling this compound with an aryl bromide (Ar-Br) incorporates best practices to suppress protodeboronation.
Reagents & Equipment:
-
This compound
-
Aryl Bromide (Ar-Br)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)[14]
-
Base: Cesium Fluoride (CsF) or Potassium Carbonate (K₂CO₃), dried
-
Solvent: Anhydrous Dioxane or Toluene
-
Schlenk flask or glovebox for an inert atmosphere (Nitrogen or Argon)
-
Standard glassware for reaction, workup, and purification
Procedure:
-
Preparation: In a glovebox or under a positive pressure of inert gas, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), base (2.0-3.0 equiv), and palladium catalyst (1-3 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane) to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Degassing: If not prepared in a glovebox, thoroughly degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with inert gas.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) with vigorous stirring. The use of highly active modern catalysts can often allow for lower temperatures and shorter reaction times.[14]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS. Check for the consumption of starting materials and the formation of both the desired product and the protodeboronated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualized Mechanisms and Strategies
Base-Catalyzed Protodeboronation Pathway
The mechanism highlights the critical role of a base and a proton source. Minimizing either of these components will slow the undesired reaction.
Caption: The mechanism of base-catalyzed protodeboronation.
Protective Group "Slow-Release" Strategy
Using a stable boronic ester, like a MIDA ester, keeps the concentration of the unstable free boronic acid low, favoring the fast, irreversible cross-coupling reaction.
Caption: The "slow-release" strategy using a protected boronic ester.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Suzuki Coupling with Electron-Deficient Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving electron-deficient boronic acids.
Troubleshooting Guide
Low yields or reaction failures with electron-deficient boronic acids in Suzuki couplings often stem from a few common issues. This guide provides a systematic approach to identifying and resolving these problems.
Problem: Low to No Product Formation
| Potential Cause | Recommended Solution |
| Slow Transmetalation | Electron-deficient boronic acids exhibit slower rates of transmetalation.[1] To address this, consider the following strategies: • Use a Stronger Base: Employ stronger inorganic bases like K₃PO₄ or Cs₂CO₃ to facilitate the formation of the more reactive boronate species.[1][2] • Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier for transmetalation.[2] • Employ Electron-Rich Ligands: Ligands such as Buchwald-type phosphines (e.g., SPhos, XPhos) can enhance the catalytic activity of the palladium center, promoting the transmetalation step.[1] |
| Catalyst Deactivation | The palladium catalyst can be deactivated by oxygen or impurities.[2][3] • Ensure Inert Atmosphere: Thoroughly degas all solvents and ensure the reaction is set up under an inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[2][3] • Use High-Purity Reagents: Ensure the purity of your aryl halide, boronic acid, base, and solvents. |
| Protodeboronation | This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, and it is particularly prevalent with electron-deficient boronic acids.[3][4][5] • Minimize Water Content: Use anhydrous solvents and dry reagents, as water can promote protodeboronation.[6] • Optimize Base Selection: While a base is necessary, strong bases can sometimes accelerate protodeboronation. A careful screening of bases may be required.[1] • Use More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[3][4] These reagents slowly release the boronic acid in situ, keeping its concentration low and minimizing the rate of protodeboronation.[4] • Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the time the boronic acid is exposed to the reaction conditions.[3] |
| Homocoupling | The formation of biaryl products from the coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[7] • Degas Thoroughly: The most effective way to prevent homocoupling is to rigorously exclude oxygen from the reaction mixture.[2][7] |
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings with electron-deficient boronic acids more challenging?
A1: Electron-deficient boronic acids are less nucleophilic, which leads to a slower rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.[1] This sluggishness can allow side reactions, such as protodeboronation, to become more competitive, leading to lower yields of the desired product.[5]
Q2: What is protodeboronation and how can I detect it?
A2: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[4] This results in the formation of an arene byproduct derived from your boronic acid starting material. You can detect this byproduct by techniques such as GC-MS or by isolating and characterizing it from your crude reaction mixture using NMR spectroscopy.
Q3: When should I consider using a boronic ester instead of a boronic acid?
A3: You should consider using a boronic ester, such as a pinacol ester, when you experience significant protodeboronation with the corresponding boronic acid.[3][5] Boronic esters are generally more stable and less prone to this side reaction.[6] They can be isolated and purified more easily than many boronic acids.[6] MIDA boronates are another excellent option for a controlled, slow release of the boronic acid under the reaction conditions.[4]
Q4: How do I choose the right catalyst and ligand for my electron-deficient boronic acid?
A4: For challenging couplings with electron-deficient boronic acids, highly active catalyst systems are often required.[1] Palladium precatalysts combined with bulky, electron-rich phosphine ligands from the Buchwald family (e.g., SPhos, XPhos) are often very effective.[1] These ligands promote both the oxidative addition and the transmetalation steps of the catalytic cycle. It is often beneficial to screen a few different catalyst/ligand combinations to find the optimal system for your specific substrates.
Q5: Can the choice of base influence the outcome of the reaction?
A5: Absolutely. The base plays a crucial role in activating the boronic acid for transmetalation. For electron-deficient boronic acids, stronger bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[1][2] However, be aware that very strong bases can also promote protodeboronation, so a balance must be found.[1] The choice of solvent and base are often interconnected, for example, K₃PO₄ is commonly used with toluene/water mixtures.[1]
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[1] | Air-sensitive, higher cost.[1] | 1-2[1] |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[1] | Air-sensitive, higher cost.[1] | 1-2[1] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood.[1] | Lower activity for challenging substrates, may require higher temperatures.[1] | 2-5[1] |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable.[1] | May not be as active as Buchwald-type ligands for electron-deficient partners.[1] | 1-3 |
Table 2: Common Bases and Solvents for Suzuki Coupling with Electron-Deficient Boronic Acids
| Base | Solvent System | Comments |
| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promotes high reaction rates.[1] |
| K₂CO₃ | Dioxane/H₂O | Common and effective base of moderate strength.[1] |
| Cs₂CO₃ | THF or Dioxane | Strong base that can accelerate slow reactions, but is more expensive and can promote side reactions.[1] |
| Et₃N | Acetonitrile | An organic base useful in anhydrous conditions, though it may be too weak for some electron-deficient boronic acids.[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point; specific conditions should be optimized for each reaction.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[2]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[2]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.[2]
Protocol for the Preparation of a Diethanolamine (DEA) Adduct for Boronic Acid Stabilization
-
Dissolution: In a vial with a stir bar, dissolve the electron-deficient boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[2]
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.[2]
-
Precipitation and Isolation: A precipitate will form. Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[2]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions.[2]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways for an electron-deficient boronic acid in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with crude (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: The key properties are summarized in the table below. Note that this compound is often supplied as a mixture with its corresponding anhydride (boroxine).
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 159020-59-4[1] |
| Molecular Formula | C₇H₅BF₄O₂[1] |
| Molecular Weight | 207.92 g/mol [1] |
| Appearance | White to light yellow powder or crystal |
Q2: My NMR/LC-MS analysis shows multiple major peaks, but I expect one product. What is happening?
A2: You are likely observing an equilibrium between the boronic acid and its cyclic trimeric anhydride, known as a boroxine.[2][3] This is a common characteristic of boronic acids, which can reversibly lose water to form the boroxine, especially when stored as a solid or concentrated from anhydrous solvents.[3][4] The presence of electron-withdrawing groups, such as trifluoromethyl and fluoro substituents, can influence the position of this equilibrium.[5][6][7]
Q3: What are the most common impurities in crude this compound besides the boroxine?
A3: Common impurities arise from the synthetic route used.[8][9] These may include:
-
Protodeboronated arene: The product where the -B(OH)₂ group has been replaced by a hydrogen atom (1-Fluoro-3-(trifluoromethyl)benzene). This is a common decomposition pathway.[10]
-
Starting materials: Unreacted aryl halides (e.g., 1-bromo-3-fluoro-5-(trifluoromethyl)benzene) if prepared via Miyaura borylation or Grignard formation.[9][11]
-
Homocoupling products: Biaryl impurities formed from the coupling of two starting aryl units.
-
Inorganic salts: Residual salts from the reaction workup (e.g., lithium chloride, magnesium salts).[8]
Q4: How should I store this compound to maintain its purity?
A4: Boronic acids are sensitive to heat and moisture.[12] For long-term storage, keep the compound in a tightly sealed container in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated exposure to moist air to minimize both hydrolysis of any present boroxine and potential degradation of the acid.
Troubleshooting Purification
Table 2: Troubleshooting Guide for Common Purification Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor yield after recrystallization | - Incorrect solvent choice.- Product is too soluble in the cold solvent.- Excessive washing of crystals. | - Screen a range of solvents (see Table 3).- Use a mixed-solvent system (e.g., Ethyl Acetate/Hexane) to fine-tune solubility.[13]- Cool the filtrate in an ice bath to maximize crystal formation.- Wash the filtered crystals with a minimal amount of ice-cold solvent.[14] |
| Compound streaks or is retained on a silica gel column | - The Lewis acidic boron atom interacts strongly with the Lewis basic silanol groups on the silica surface.[15] | - Method 1: Use a mobile phase containing a small amount of a modifier like acetic acid.[16]- Method 2: Deactivate the silica gel by pre-treating it with a boric acid solution before packing the column.[15]- Method 3: Convert the boronic acid to its more stable pinacol boronate ester, which is less polar and chromatographs more easily, then hydrolyze it back to the acid post-purification.[17][18] |
| Oily product obtained instead of a solid | - Presence of impurities depressing the melting point.- Incomplete removal of solvent. | - Attempt to purify via another method, such as acid-base extraction, to remove different types of impurities.- Triturate the oil with a non-polar solvent like hexane or pentane to induce crystallization.[16]- Ensure the product is thoroughly dried under high vacuum. |
| Persistent non-polar impurities after recrystallization | - The impurity has similar solubility characteristics to the product. | - Use acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with aqueous NaOH or Na₂CO₃. The boronic acid will move to the aqueous layer as its boronate salt, leaving neutral organic impurities behind. Acidify the aqueous layer with HCl to precipitate the pure boronic acid, then extract back into an organic solvent.[16][19] |
Visualized Workflows and Logic Diagrams
Caption: Decision workflow for selecting a purification method.
Caption: Reversible equilibrium between boronic acid and boroxine.
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexane
This protocol is effective for removing both more polar and less polar impurities, provided they have different solubility profiles from the desired product.[13]
Table 3: Common Solvents for Arylboronic Acid Recrystallization
| Solvent(s) | Polarity | Notes |
| Water (hot) | High | Good for removing organic-soluble impurities. Only suitable for polar boronic acids.[14][20] |
| Ethanol | Medium-High | Often a good single solvent for recrystallization.[20] |
| Ethyl Acetate | Medium | Good starting point for a mixed-solvent system.[16] |
| Dichloromethane | Medium-Low | Can be used, but volatility requires care. |
| Toluene / Benzene | Low | Effective for some derivatives.[16] |
| Hexane / Pentane | Very Low | Typically used as the anti-solvent in a mixed-solvent system. |
Methodology:
-
Place the crude this compound in an Erlenmeyer flask equipped with a stir bar.
-
Add a minimal amount of hot ethyl acetate (~65 °C) dropwise while stirring until the solid just dissolves.[13] Be careful not to add too much solvent.
-
If any insoluble impurities remain, perform a hot filtration to remove them.
-
Slowly add hexane to the hot solution dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold hexane.
-
Dry the purified crystals under high vacuum.
Protocol 2: Purification via Acid-Base Extraction
This method is highly effective for removing neutral organic impurities (e.g., protodeboronated starting material, homocoupling byproducts).[16][19]
Methodology:
-
Dissolve the crude boronic acid in a suitable organic solvent, such as ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with an aqueous base solution (e.g., 1 M NaOH or 1 M Na₂CO₃) three times. The boronic acid will transfer to the aqueous layer as its sodium salt.
-
Combine the aqueous layers. Wash this combined basic solution once with the organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify it by adding 2 M HCl dropwise with stirring until the pH is ~1-2. The pure boronic acid will precipitate as a white solid.
-
Extract the product from the acidified aqueous solution with fresh ethyl acetate (three times).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the purified product.
Protocol 3: Flash Column Chromatography on Boric Acid-Treated Silica
This protocol is useful for separating impurities with polarities similar to the product, where recrystallization or extraction is ineffective. Treating the silica gel minimizes the common issue of boronic acids streaking or decomposing on the column.[15]
Methodology:
-
Prepare Boric Acid-Treated Silica:
-
Prepare a 1% (w/v) solution of boric acid in methanol.
-
Create a slurry of silica gel in this boric acid solution.
-
Remove the methanol under reduced pressure until a free-flowing powder is obtained. Dry thoroughly under high vacuum.
-
-
Column Packing and Elution:
-
Pack a column with the prepared boric acid-treated silica gel using your chosen eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude product in a minimal amount of the eluent or dichloromethane.
-
Load the sample onto the column and perform the chromatography as usual, collecting fractions and monitoring by TLC.
-
-
Workup:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
References
- 1. This compound [oakwoodchemical.com]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Boronic acid - Wikipedia [en.wikipedia.org]
- 12. laballey.com [laballey.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 19. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 20. reddit.com [reddit.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
Welcome to the technical support center for improving yields in cross-coupling reactions utilizing (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields in my Suzuki-Miyaura coupling reaction with this compound?
A1: Low yields with this substrate are often attributed to its electron-deficient nature. The fluorine and trifluoromethyl groups withdraw electron density from the aromatic ring, which can lead to several challenges.[1][2] These include slow transmetalation, where the organic group is transferred from boron to the palladium catalyst, and a higher susceptibility to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[3]
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond, effectively quenching the nucleophilic partner. This is a common issue with electron-deficient arylboronic acids. To minimize this, consider the following strategies:
-
Use of Boronic Esters or Trifluoroborates: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt. These are generally more resistant to premature decomposition.
-
Anhydrous Conditions: Water can facilitate protodeboronation, so using rigorously dried solvents and reagents is beneficial.
-
Optimized Base Selection: While a base is necessary, its strength can influence the rate of protodeboronation. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong hydroxides.[3] In some cases, base-free conditions employing Lewis acids have been developed.[4]
Q3: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction. This can be caused by the presence of oxygen in the reaction mixture, which can facilitate the oxidative homocoupling.[5] To prevent this:
-
Thorough Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove oxygen. This can be done by bubbling an inert gas like argon or nitrogen through the solvent and using freeze-pump-thaw cycles for the reaction mixture.
-
Use of High-Purity Reagents: Ensure the purity of your boronic acid, as impurities can sometimes promote side reactions.
Q4: My starting materials are not fully consumed, even after extended reaction times. What could be the issue?
A4: Incomplete conversion can be due to several factors:
-
Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction. Using more robust catalysts, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos), can improve catalyst longevity and activity.[6]
-
Insufficient Temperature: Electron-deficient substrates may require higher reaction temperatures to overcome the activation energy barrier for oxidative addition and transmetalation. Optimization of the reaction temperature is crucial.[5][7]
-
Poor Solubility: The boronic acid or other reagents may have poor solubility in the chosen solvent system, leading to a slow reaction rate. Screening different solvents or solvent mixtures can help address this.[8]
Troubleshooting Guide
Issue 1: Low or No Product Formation
This is a common starting point for troubleshooting. The following logical workflow can help identify the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Presence of Significant Side Products (Protodeboronation or Homocoupling)
If the desired product is formed but significant side products are observed, the following decision tree can guide optimization.
Caption: Decision tree for addressing common side reactions.
Data Presentation: Comparative Performance in Suzuki-Miyaura Couplings
The following tables summarize quantitative data for Suzuki-Miyaura cross-coupling reactions with electron-deficient boronic acids. While specific data for this compound is limited, the trends observed with analogous compounds provide valuable insights for reaction optimization.
Table 1: Comparison of Palladium Catalysts and Ligands (Reaction: 4-bromoanisole with an electron-deficient arylboronic acid)
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | [6] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF/H₂O | RT | 93 | [6] |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 90 | 85 | [9] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DMF/H₂O | 110 | 78 | [10] |
Table 2: Comparison of Bases (Reaction: 4-chlorotoluene with phenylboronic acid, a model for challenging couplings)
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | K₃PO₄ | Toluene/H₂O | 100 | 92 | [3] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 88 | [3] |
| Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | Dioxane | 100 | 94 | [3] |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 85 | [11] |
| Pd(OAc)₂ / PPh₃ | Et₃N | Toluene | 100 | 45 | [3] |
Table 3: Comparison of Solvents (Reaction: 2-bromonaphthalene with phenylboronic acid)
| Catalyst | Base | Solvent | Temp (°C) | Conversion (%) | Reference |
| Pd/C | K₃PO₄ | THF/H₂O | Reflux | >95 | [8] |
| Pd/C | K₃PO₄ | Dioxane/H₂O | Reflux | 85 | [8] |
| Pd/C | K₃PO₄ | Toluene/H₂O | Reflux | 70 | [8] |
| Pd/C | K₃PO₄ | DMF/H₂O | Reflux | 65 | [8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl or heteroaryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, or a pre-catalyst like XPhos Pd G3, 1-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1, Dioxane, THF)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, base, and palladium catalyst/ligand under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Reactions with Fluorinated Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to catalyst deactivation when working with fluorinated boronic acids in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with a fluorinated boronic acid failing or giving low yields?
A1: Reactions involving fluorinated boronic acids, particularly electron-deficient ones, can be challenging for several reasons that contribute to catalyst deactivation and low yields:
-
Slow Transmetalation: The electron-withdrawing nature of fluorine atoms decreases the nucleophilicity of the boronic acid. This can significantly slow down the transmetalation step, which is often the rate-determining step in the catalytic cycle.[1]
-
Protodeboronation: This is a major side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process consumes your starting material without forming the desired product and is particularly prevalent with electron-deficient boronic acids under basic conditions.[1][3][4][5]
-
Catalyst Inhibition by Fluoride: Fluoride ions, which can be present as impurities or generated during the reaction, can coordinate to the palladium center. This can lead to the formation of inactive palladium-fluoride species or alter the electronic properties of the catalyst, thereby inhibiting crucial steps like reductive elimination.[1][6] In some cases, excess fluoride has been shown to quench catalytic activity.[1]
-
Homocoupling: Electron-deficient arylboronic acids are particularly prone to homocoupling, where two boronic acid molecules couple with each other. This side reaction can be significant and lead to complex product mixtures and reduced yield of the desired cross-coupled product.
Q2: What are the signs of catalyst deactivation in my reaction?
A2: Several signs can indicate that your catalyst is deactivating:
-
The reaction is sluggish or stalls before completion.
-
You observe the formation of palladium black, which is indicative of catalyst agglomeration into an inactive state.[1]
-
There is a significant amount of starting material remaining even after prolonged reaction times.
-
You notice the formation of side products, such as the homocoupling product of the boronic acid or the protodeboronated arene.
Q3: How can I prevent or minimize catalyst deactivation when using fluorinated boronic acids?
A3: Several strategies can be employed to mitigate catalyst deactivation:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial. Ligands such as SPhos, XPhos, and RuPhos have been shown to be effective for challenging substrates like electron-deficient boronic acids.[7][8] These ligands help to stabilize the palladium center, promote oxidative addition and reductive elimination, and prevent catalyst decomposition.[1]
-
Use of Boronate Esters or Trifluoroborate Salts: To combat the instability and propensity for protodeboronation of fluorinated boronic acids, converting them to more stable derivatives like pinacol esters or potassium trifluoroborate salts (R-BF₃K) is highly recommended.[1][2] These derivatives are more stable and release the active boronic acid species slowly in situ, which minimizes decomposition.[1]
-
Careful Selection of Base and Reaction Conditions: The choice of base is critical. Milder bases like K₃PO₄, KF, or Cs₂CO₃ are often preferred to minimize protodeboronation.[3] While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation, so using anhydrous conditions can be beneficial.[3]
-
Slow Addition of Reagents: In some instances, the slow addition of the boronic acid or the base to the reaction mixture can help to maintain a low concentration of potentially problematic species, thereby minimizing side reactions and catalyst deactivation.
-
Rigorous Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and the phosphine ligands.[3] Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during cross-coupling reactions with fluorinated boronic acids.
| Issue | Possible Cause | Troubleshooting Steps | Rationale |
| Low or No Conversion | 1. Inactive Catalyst | - Use a fresh, high-quality palladium precatalyst and ligand. - Ensure proper storage of catalyst and ligand under an inert atmosphere. | Palladium catalysts, especially Pd(II) precatalysts, and phosphine ligands can degrade over time or through exposure to air.[3] |
| 2. Slow Transmetalation | - Switch to a more active catalyst system with a bulky, electron-rich ligand (e.g., SPhos, XPhos).[7] - Increase the reaction temperature. | Electron-deficient boronic acids require highly active catalysts to facilitate the transmetalation step.[1][7] | |
| 3. Protodeboronation | - Convert the fluorinated boronic acid to a more stable pinacol ester or trifluoroborate salt.[1][2] - Use a milder base (e.g., K₃PO₄, KF).[3] - Employ anhydrous reaction conditions.[3] | These measures reduce the concentration of the unstable boronic acid and the rate of the undesired protodeboronation side reaction.[1][3] | |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen | - Ensure all solvents are rigorously degassed. - Maintain a strict inert atmosphere throughout the reaction. | Oxygen can promote the oxidative homocoupling of boronic acids.[9] |
| 2. Suboptimal Catalyst System | - Use a pre-formed Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species. - Optimize the ligand-to-palladium ratio. | A stable and active catalytic complex is less likely to participate in side reactions like homocoupling.[9] | |
| Formation of Palladium Black | 1. Catalyst Agglomeration | - Lower the reaction temperature. - Reduce the catalyst loading. - Use more robust, sterically demanding ligands to stabilize the palladium nanoparticles.[1] | High temperatures and catalyst concentrations can lead to the aggregation of active palladium species into inactive bulk metal.[1] |
| Inconsistent Results | 1. Reagent Purity | - Use high-purity, fresh fluorinated boronic acid/ester. - Ensure the purity of the aryl halide and base. | Impurities can act as catalyst poisons or participate in side reactions. |
| 2. Moisture or Air Leak | - Use oven-dried glassware. - Ensure all connections in the reaction setup are secure. | Water and oxygen can significantly impact the stability and activity of the catalyst.[3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with a Fluorinated Boronic Acid Pinacol Ester
This protocol is a starting point and may require optimization for specific substrates.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the fluorinated boronic acid pinacol ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., toluene or dioxane) via syringe. The typical concentration is 0.1–0.5 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for highly deactivated substrates. | 1-3 |
Data compiled from literature for analogous electron-deficient substrates.[7]
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Catalyst deactivation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic Acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and detailed protocols for the removal of boron-containing impurities from the reaction products of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing impurities I can expect in my reaction mixture?
A1: After a cross-coupling reaction, such as a Suzuki-Miyaura coupling, with this compound, you can typically expect the following boron-containing impurities:
-
Unreacted this compound: The most common impurity, especially if an excess of the boronic acid was used to drive the reaction to completion.
-
Homocoupled product of the boronic acid: This results in the formation of 2,2'-difluoro-6,6'-bis(trifluoromethyl)-1,1'-biphenyl. This side reaction can be promoted by the presence of oxygen.
-
Boroxines: These are cyclic anhydrides formed from the dehydration of three boronic acid molecules. This compound may exist in equilibrium with its corresponding boroxine.
-
Boronic acid degradation products: Protodeboronation, the cleavage of the C-B bond, can occur, leading to the formation of 1-fluoro-3-(trifluoromethyl)benzene and boric acid. This is often promoted by harsh acidic or basic conditions and elevated temperatures.[1]
Q2: My initial aqueous workup isn't removing all the boronic acid impurities. What can I do?
A2: A simple water or brine wash may be insufficient, especially if the product is also somewhat polar. Consider the following modifications to your aqueous workup:
-
Basic Wash: Boronic acids are weakly acidic and can be converted to their more water-soluble boronate salts by washing with a basic solution. A wash with aqueous sodium hydroxide (1-2 M) or potassium carbonate can effectively pull the unreacted boronic acid into the aqueous layer.[2][3]
-
pH Adjustment: The pKa of a substituted phenylboronic acid is influenced by its substituents.[4] For this compound, with its electron-withdrawing groups, the acidity will be higher than that of phenylboronic acid.[5] Adjusting the pH of the aqueous wash to be significantly above the pKa of the boronic acid will ensure its deprotonation and enhance its solubility in the aqueous phase.[3][6]
-
Sorbitol Extraction: The addition of sorbitol to the aqueous phase can complex with the boronic acid, significantly increasing its water solubility and facilitating its removal from the organic layer.[7]
Q3: I'm struggling with purifying my polar biaryl product. What chromatographic techniques are recommended?
A3: Purifying polar fluorinated compounds can be challenging with standard normal-phase chromatography on silica gel, as boronic acid impurities tend to streak.[8] Consider these alternatives:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying polar compounds. A C18 column is a good starting point, with a mobile phase of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.[9][10]
-
Hydrophilic Interaction Chromatography (HILIC): For very polar compounds that have poor retention on C18 columns, HILIC can be an excellent alternative.[8]
-
Boric Acid-Treated Silica Gel: Pre-treating the silica gel with boric acid can reduce the Lewis basicity of the silica surface, minimizing the streaking of boronic acid impurities during normal-phase chromatography.[8]
Q4: Can I avoid chromatography altogether?
A4: In some cases, yes. Derivatization of the unreacted boronic acid can be a highly effective non-chromatographic purification strategy.
-
Diethanolamine Adduct Formation: Reacting the crude product mixture with diethanolamine can lead to the precipitation of a stable, crystalline adduct of the this compound.[7][11] This solid can then be removed by filtration.
Troubleshooting Guides
Issue 1: Persistent Boronic Acid Impurity in the Final Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Aqueous Extraction | Implement a basic wash (e.g., 1M NaOH) during the workup to convert the boronic acid to its more soluble boronate salt.[2][3] | Enhanced removal of the boronic acid into the aqueous phase. |
| Product is also extracted into the basic aqueous layer | If your product has acidic functional groups, a basic wash may lead to product loss. In this case, consider a sorbitol wash or derivatization with diethanolamine. | Selective removal of the boronic acid impurity without significant loss of the desired product. |
| Boronic acid is not sufficiently acidic for effective basic extraction | While this compound is expected to be relatively acidic, if basic extraction is still inefficient, derivatization methods should be employed. | Formation of a readily separable derivative of the boronic acid impurity. |
| Streaking on Silica Gel Chromatography | Switch to reverse-phase HPLC or use boric acid-treated silica gel for normal-phase chromatography.[8] | Improved chromatographic separation and isolation of the pure product. |
Issue 2: Presence of Homocoupled Biphenyl Impurity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxygen in the Reaction Mixture | Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. | Minimization of the homocoupling side reaction. |
| Palladium(II) Species in the Reaction | Use a palladium(0) source or a pre-catalyst that rapidly generates the active Pd(0) species. | Reduced likelihood of Pd(II)-mediated homocoupling. |
| Inefficient Purification | The homocoupled product will have a different polarity and molecular weight compared to the desired product. Optimize chromatographic conditions (e.g., gradient slope in RP-HPLC) to achieve better separation. | Isolation of the desired product free from the homocoupled impurity. |
Data Presentation
Table 1: Comparison of Boronic Acid Removal Techniques
| Method | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Basic Aqueous Wash | Conversion of boronic acid to its water-soluble boronate salt.[2][3] | >95% (product dependent) | Simple, inexpensive, and scalable. | May not be suitable for base-sensitive products or if the product is also acidic. |
| Sorbitol Extraction | Formation of a highly water-soluble boronic acid-sorbitol complex.[7] | >98% | Mild conditions, suitable for base-sensitive compounds. | May require larger volumes of aqueous phase; sorbitol can sometimes be difficult to remove from the aqueous waste stream. |
| Diethanolamine Adduct Formation | Precipitation of a crystalline boronic acid-diethanolamine adduct.[7][11] | >99% | High selectivity, often yields a crystalline solid that is easily filtered off. | The product must be soluble in the reaction solvent; not all boronic acids form crystalline adducts. |
| Reverse-Phase HPLC | Differential partitioning between a nonpolar stationary phase and a polar mobile phase.[9][10] | >99.5% | High resolution, applicable to a wide range of polar compounds. | Requires specialized equipment, can be expensive and time-consuming for large-scale purification. |
Experimental Protocols
Protocol 1: Basic Aqueous Wash for Boronic Acid Removal
-
Reaction Quench: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Transfer the diluted mixture to a separatory funnel and wash with 1 M aqueous sodium hydroxide (NaOH) solution. The volume of the basic wash should be approximately half the volume of the organic layer. Shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat Wash (Optional): For stubborn impurities, repeat the basic wash.
-
Neutralization and Final Washes: Wash the organic layer with water, followed by a wash with brine to remove residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification via Diethanolamine Adduct Formation
-
Solvent Evaporation: After the reaction, remove the reaction solvent under reduced pressure to obtain the crude product as an oil or solid.
-
Dissolution: Dissolve the crude product in a suitable non-polar organic solvent in which the desired product is soluble but the diethanolamine adduct is not (e.g., diethyl ether, hexanes, or a mixture thereof).
-
Addition of Diethanolamine: To the stirred solution, add diethanolamine (1.0-1.2 equivalents relative to the initial amount of boronic acid) dropwise.
-
Precipitation: Stir the mixture at room temperature. A white precipitate of the diethanolamine adduct of this compound should form.[11] The precipitation time can vary from a few minutes to several hours.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of the cold solvent used for the precipitation.
-
Product Recovery: The filtrate contains the purified desired product. Concentrate the filtrate under reduced pressure to obtain the purified product.
Protocol 3: Reverse-Phase HPLC Purification
-
Sample Preparation: Dissolve the crude product in a suitable solvent, such as acetonitrile or methanol, at a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: A C18 stationary phase column is a good starting point (e.g., 250 x 10 mm, 5 µm particle size for preparative scale).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. The exact gradient will need to be optimized for the specific product.
-
Flow Rate: Dependent on the column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).
-
Detection: UV detection at a wavelength where the product has strong absorbance (e.g., 254 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the peak of the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water from the final product may require lyophilization (freeze-drying).
Mandatory Visualizations
Caption: Workflow for Boronic Acid Removal using a Basic Aqueous Wash.
Caption: Purification Workflow via Diethanolamine Adduct Formation.
Caption: Potential Reaction Outcomes in a Suzuki-Miyaura Coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Impact of water on the stability of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of water on the stability of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in aqueous solutions?
A1: The main stability concern is the susceptibility of the C-B bond to cleavage in the presence of water, a process known as protodeboronation.[1][2] This reaction results in the formation of 1-fluoro-3-(trifluoromethyl)benzene and boric acid, leading to a loss of the desired boronic acid functionality. The rate of protodeboronation is influenced by factors such as pH, temperature, and the presence of catalysts.
Q2: How do the fluoro and trifluoromethyl substituents on the phenyl ring affect the stability of this boronic acid?
A2: The electron-withdrawing nature of both the fluorine and trifluoromethyl groups influences the Lewis acidity and stability of the boronic acid.[3][4] Generally, electron-withdrawing groups can increase the Lewis acidity of the boronic acid, which can affect its reactivity and stability.[3][4] Specifically, the -CF3 group has a strong electron-withdrawing effect.[3]
Q3: What is the expected pKa of this compound and why is it important?
Q4: How should I store this compound to ensure its stability?
A4: To ensure long-term stability, this compound should be stored as a dry solid in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (refrigerated or frozen). It is crucial to minimize its exposure to moisture and air. Many suppliers note that this compound may contain varying amounts of its anhydride, which is formed by the loss of a water molecule between two boronic acid molecules.
Q5: Can I prepare aqueous stock solutions of this boronic acid in advance?
A5: It is generally not recommended to prepare aqueous stock solutions of this compound long in advance due to the risk of protodeboronation. If an aqueous solution is required, it should be prepared fresh before use and ideally kept at a low temperature. The pH of the solution should be carefully considered to minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield or no product in Suzuki-Miyaura coupling reaction | Degradation of the boronic acid due to protodeboronation. | Prepare a fresh solution of the boronic acid immediately before setting up the reaction. Ensure the reaction is performed under an inert atmosphere. Consider using a phase-transfer catalyst if applicable to minimize the time the boronic acid is in the aqueous phase.[6] |
| Use anhydrous solvents if the reaction conditions permit. While some water can be beneficial in Suzuki-Miyaura reactions, excessive water can lead to degradation.[7] | ||
| Inconsistent reaction outcomes | Variable amounts of active boronic acid due to partial degradation upon storage or handling. | Always store the solid boronic acid under an inert atmosphere and in a desiccator. Before use, it may be beneficial to dry the compound under vacuum to remove any adsorbed moisture. |
| Quantify the purity of the boronic acid by NMR or HPLC before use, especially if it has been stored for an extended period. | ||
| Formation of 1-fluoro-3-(trifluoromethyl)benzene byproduct | Protodeboronation of the starting material. | Optimize the reaction pH. Avoid pH values close to the pKa of the boronic acid. Running the reaction under more neutral or slightly acidic conditions may slow down protodeboronation, depending on the specific reaction. |
| Decrease the reaction temperature if the desired reaction can proceed at a lower temperature, as protodeboronation is temperature-dependent. | ||
| Difficulty dissolving the boronic acid in the reaction mixture | The compound may have limited solubility in certain aqueous buffers. | Consider using a co-solvent system (e.g., water/dioxane, water/THF) to improve solubility while being mindful of the potential for increased protodeboronation in aqueous organic mixtures. |
Impact of Water on Stability: A Summary
The stability of this compound in the presence of water is primarily dictated by the rate of protodeboronation. The following table summarizes the expected impact of different experimental parameters on the stability of the compound in aqueous media.
| Parameter | Impact on Protodeboronation Rate | Rationale |
| pH | Increased rate at pH values near the pKa. | Self-catalysis by both the boronic acid and its boronate form is maximal around the pKa.[2] |
| Temperature | Increased rate with higher temperature. | Protodeboronation, like most chemical reactions, has a positive activation energy and therefore its rate increases with temperature. |
| Presence of Acid/Base | Catalyzes the reaction. | Both acid and base can catalyze the cleavage of the C-B bond. |
| Water Concentration | Increased rate with higher water concentration. | Water is a reactant in the protodeboronation reaction. |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound in Aqueous Solution by ¹⁹F NMR Spectroscopy
This protocol provides a method to monitor the degradation of this compound to 1-fluoro-3-(trifluoromethyl)benzene in an aqueous buffer.
Materials:
-
This compound
-
Deuterated aqueous buffer of desired pH (e.g., phosphate buffer in D₂O)
-
Internal standard (e.g., trifluorotoluene, if its signal is resolved from the analyte and product)
-
NMR tubes
-
NMR spectrometer with ¹⁹F capabilities
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in the deuterated aqueous buffer to a final concentration of approximately 10-20 mM.
-
If using an internal standard, add a known amount to the solution.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire an initial ¹⁹F NMR spectrum (t=0). The spectrum should show distinct signals for the -CF₃ group of the boronic acid and the fluorine atom on the aromatic ring.
-
Incubate the NMR tube at a controlled temperature (e.g., 25 °C, 50 °C).
-
Acquire subsequent ¹⁹F NMR spectra at regular time intervals (e.g., every hour, every 24 hours).
-
-
Data Analysis:
-
Identify the ¹⁹F NMR signals corresponding to the starting boronic acid and the protodeboronation product (1-fluoro-3-(trifluoromethyl)benzene).
-
Integrate the signals of the starting material and the product at each time point.
-
Calculate the percentage of remaining boronic acid at each time point relative to the initial amount.
-
Plot the percentage of remaining boronic acid versus time to determine the degradation kinetics.
-
Protocol 2: Quantitative Analysis of this compound by HPLC
This protocol outlines a general procedure for the quantitative analysis of this compound, which can be adapted to assess its purity and monitor its consumption in a reaction.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (as a mobile phase additive)
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase, for example, a gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might start at 10-20% acetonitrile and ramp up to 90-95% acetonitrile over 10-15 minutes.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in acetonitrile or a mixture of acetonitrile and water.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
For purity assessment, dissolve a known amount of the solid in the mobile phase starting composition.
-
For reaction monitoring, take an aliquot of the reaction mixture at a specific time point and quench it by diluting it in a known volume of cold acetonitrile. The quenching step is crucial to stop the reaction.
-
-
HPLC Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Determine the retention time of this compound from the standard injections.
-
Quantify the amount of the boronic acid in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: The protodeboronation pathway of this compound in the presence of water.
Caption: A generalized experimental workflow for monitoring the stability of the boronic acid in an aqueous solution.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Couplings with (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
Welcome to the technical support center for optimizing cross-coupling reactions involving (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using this compound in Suzuki-Miyaura couplings?
A1: Due to the presence of two strong electron-withdrawing groups (fluorine and trifluoromethyl), this boronic acid is highly electron-deficient. This characteristic can lead to several challenges:
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, reducing the yield of the desired coupled product. This process is often accelerated by high temperatures and the presence of aqueous bases.
-
Competitive Reaction Rates: The rate of protodeboronation can be competitive with the rate of the desired transmetalation step in the catalytic cycle.
-
Homocoupling: The formation of a symmetrical biaryl from the boronic acid (homocoupling) can also occur, which complicates the purification of the target molecule.
Careful optimization of the reaction conditions, including catalyst, ligand, base, solvent, and temperature, is crucial to mitigate these side reactions.
Q2: What is a good starting point for the reaction temperature when optimizing a Suzuki coupling with this boronic acid?
A2: A general starting point for Suzuki couplings is a moderate temperature, typically in the range of 80-100 °C when using conventional heating methods. For microwave-assisted reactions, temperatures can be higher, often in the 120-150 °C range, but with significantly shorter reaction times. It is advisable to start with a lower temperature (e.g., 80 °C) and monitor the reaction progress. If the reaction is sluggish, the temperature can be incrementally increased.
Q3: How does temperature generally affect the yield of Suzuki couplings with electron-deficient boronic acids?
A3: The effect of temperature is a trade-off. Increasing the temperature can provide the necessary activation energy to promote the desired coupling reaction, especially with less reactive coupling partners. However, higher temperatures can also accelerate the rate of undesirable side reactions like protodeboronation, leading to a decrease in the overall yield. Therefore, an optimal temperature exists that maximizes the formation of the product while minimizing the degradation of the boronic acid.
Q4: Are there alternatives to using the free boronic acid to improve stability at higher temperatures?
A4: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester or an MIDA ester, can significantly enhance its stability and reduce the likelihood of protodeboronation, especially at elevated temperatures. Potassium aryltrifluoroborates are another class of stable derivatives that can be used in Suzuki couplings.[1]
Troubleshooting Guide
Below are common issues encountered during Suzuki-Miyaura couplings with this compound and recommended troubleshooting steps.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction closely for product formation and the appearance of byproducts. For aryl chlorides, higher temperatures are often necessary. |
| Catalyst/Ligand Inefficiency | For electron-deficient boronic acids, specialized ligands may be required. Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. |
| Inappropriate Base | The choice of base is critical. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred to minimize protodeboronation. If the reaction is still slow, a stronger base might be necessary, but this should be balanced with the risk of boronic acid degradation. |
| Poor Solvent Choice | Aprotic solvents or solvent mixtures with minimal water are often beneficial. Common choices include dioxane, THF, or toluene, sometimes with a small, optimized amount of water. |
Issue 2: Significant Protodeboronation Byproduct Observed
| Potential Cause | Troubleshooting Recommendation |
| Reaction Temperature is Too High | Lower the reaction temperature. If the desired reaction is too slow at lower temperatures, consider a more active catalyst system that can operate efficiently under milder conditions. |
| Presence of Excess Water | Use anhydrous solvents and ensure all reagents and glassware are thoroughly dried. If an aqueous base is used, minimize the amount of water. |
| Base is Too Strong or Protic | Switch to a milder, non-hydroxide base such as K₃PO₄ or Cs₂CO₃. |
| Boronic Acid Instability | Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA ester, or a potassium trifluoroborate salt. |
Data on Temperature Effects for Similar Couplings
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Thienylboronic acid | 1-Chloro-4-(trifluoromethyl)benzene | Pd precatalyst | K₃PO₄ | THF/H₂O (2:1) | 40 | 95 | [2] |
| 2,5-Difluorophenylboronic acid | 4-Bromoacetophenone | Not Specified | Not Specified | Not Specified | 80-100 | High | [3] |
| 3,4-Difluorophenylboronic acid | Typical Aryl Bromide | Standard Pd/Ligand | K₂CO₃ | Dioxane/H₂O | 80-100 | Moderate to High (Inferred) | [4] |
| Phenylboronic acid | 4-Bromobenzotrifluoride | Pd(OAc)₂/PPh₃ | K₂CO₃ | NMA-DMU (ni-DES) | 100 | ~23 (HPLC Yield) | [5] |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions. Note: These are starting points and may require optimization for your specific substrates.
Protocol 1: Conventional Heating
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, THF/water, or toluene)
Procedure:
-
To a dry reaction vessel (e.g., a round-bottom flask or Schlenk tube) equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[3]
Protocol 2: Microwave-Assisted Heating
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (if required, e.g., PPh₃ or a Buchwald ligand)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane, DMF)
Procedure:
-
In a microwave reaction vial equipped with a magnetic stir bar, combine the aryl halide, this compound, palladium catalyst, ligand (if used), and base.
-
Add the degassed solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 10-30 minutes).[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Visualizing Experimental Workflow and Troubleshooting
To aid in your experimental design and troubleshooting process, the following diagrams illustrate the general workflow and a decision-making process for optimizing the reaction temperature.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[1] Phenylboronic acids are fundamental building blocks in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[1][2] This guide provides an objective comparison of the reactivity of fluorinated phenylboronic acids against their non-fluorinated counterparts, supported by experimental data and detailed protocols.
The Influence of Fluorination on Physicochemical Properties and Reactivity
Fluorine's high electronegativity significantly impacts the electronic properties of the phenylboronic acid. The strong electron-withdrawing nature of fluorine generally increases the Lewis acidity of the boronic acid moiety.[2][3][4] This increased acidity can be a double-edged sword in the context of Suzuki-Miyaura coupling. While a more Lewis acidic boronic acid can be more reactive towards transmetalation, excessive electron deficiency in the aromatic ring can sometimes be detrimental to the overall catalytic cycle.[2]
The position of the fluorine substituent on the phenyl ring also plays a crucial role. For instance, an ortho-fluorine substituent can lead to enhanced acidity through the formation of an intramolecular hydrogen bond.[3] In contrast, a para-fluorine substituent's influence is a balance of inductive and resonance effects.[3] The presence of multiple fluorine substituents generally leads to a cumulative increase in acidity.[3]
One of the challenges with some fluorinated arylboronic acids, particularly those with ortho-fluorine substituents, is their propensity for protodeboronation under basic reaction conditions.[5] This side reaction can reduce the yield of the desired cross-coupled product. Therefore, careful optimization of reaction parameters such as the base, solvent, and catalyst system is critical when working with these reagents.[1][5]
Quantitative Performance Comparison
The following tables summarize the performance of various fluorinated and non-fluorinated phenylboronic acids in Suzuki-Miyaura cross-coupling reactions as reported in the literature. It is important to note that direct comparison of yields across different studies can be misleading due to variations in reaction conditions.
Table 1: Comparison of pKa Values for Selected Phenylboronic Acids
| Phenylboronic Acid | pKa | Reference |
| Phenylboronic acid | ~8.8-9.6 | [6] |
| 4-Fluorophenylboronic acid | 8.77 | [3] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [3] |
| 3-(Trifluoromethyl)phenylboronic acid | Increased acidity vs. phenylboronic acid | [7] |
| 4-(Trifluoromethyl)phenylboronic acid | Increased acidity vs. phenylboronic acid | [7] |
| ortho-Trifluoromethylphenylboronic acid | Reduced acidity vs. phenylboronic acid (due to sterics) | [7] |
Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 | [1] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [1][8] |
| 3,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | [1] |
| 2,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | [1] |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | - | >90 | [1] |
| 4-Cyanophenyl boronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | - | 21 | [2][9] |
| 4-Methoxyphenyl boronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | - | 72 | [2] |
From the available data, it is evident that fluorinated phenylboronic acids are highly effective reagents in Suzuki-Miyaura couplings, often providing excellent yields.[1] In some instances, the fluorinated analogue demonstrates superior performance compared to the non-fluorinated parent compound.[1][8] The electron-withdrawing nature of the fluorine substituents generally leads to high reactivity.[1] However, the success of the reaction is highly dependent on the specific substrates and the careful optimization of reaction conditions.[1][5]
Experimental Protocols
A standardized protocol is essential for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various fluorinated and non-fluorinated phenylboronic acids.
General Protocol for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%)
-
Ligand (if required, e.g., XPhos, PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, THF, Toluene, DMF)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the phenylboronic acid, the palladium catalyst, the ligand (if used), and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[1][5][10]
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the catalytic cycle and a general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion
The choice between a fluorinated and a non-fluorinated phenylboronic acid in Suzuki-Miyaura cross-coupling depends on the specific synthetic target and the desired properties of the final product. Fluorinated phenylboronic acids are highly valuable reagents that often exhibit excellent reactivity, sometimes surpassing their non-fluorinated counterparts. However, their use may require more careful optimization of reaction conditions to mitigate potential side reactions like protodeboronation. The data presented in this guide, along with the provided experimental framework, should serve as a valuable resource for researchers in navigating the selection and application of these important synthetic building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of (Trifluoromethyl)phenyl)boronic Acid Isomers in Suzuki Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry and materials science. The (trifluoromethyl)phenyl group, in particular, offers unique electronic properties that can enhance metabolic stability, binding affinity, and other crucial molecular characteristics. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds, and (trifluoromethyl)phenyl)boronic acids are key reagents in this process. However, the seemingly subtle change in the position of the trifluoromethyl group—from ortho to meta to para—can significantly impact reactivity, yield, and optimal reaction conditions. This guide provides a comparative analysis of these isomers, supported by experimental data, to aid in reaction design and optimization.
The Influence of Isomerism on Reactivity
The reactivity of (trifluoromethyl)phenyl)boronic acid isomers in Suzuki coupling is governed by a combination of electronic and steric effects. The strongly electron-withdrawing nature of the trifluoromethyl (CF₃) group influences the electronic character of the carbon-boron bond, while its position dictates the steric hindrance around the reactive center.
-
Para-isomer (4-(Trifluoromethyl)phenyl)boronic acid): This isomer typically exhibits the highest reactivity. The CF₃ group's electron-withdrawing effect is transmitted through the aromatic ring, enhancing the electrophilicity of the boronic acid's ipso-carbon and facilitating the transmetalation step in the catalytic cycle. Steric hindrance is minimal in the para position, allowing for facile approach of the palladium catalyst.
-
Meta-isomer (3-(Trifluoromethyl)phenyl)boronic acid): The meta-isomer generally shows slightly lower reactivity compared to its para counterpart. The electronic influence of the CF₃ group is less pronounced at the meta position, leading to a moderately less activated carbon-boron bond. Steric hindrance remains relatively low.
-
Ortho-isomer (2-(Trifluoromethyl)phenyl)boronic acid): The ortho-isomer is consistently the least reactive of the three. The primary reason is significant steric hindrance posed by the bulky CF₃ group adjacent to the boronic acid moiety. This steric clash impedes the approach of the palladium catalyst and can hinder the crucial transmetalation step. While the ortho-position experiences a strong inductive electron-withdrawing effect, the steric impediment is the dominant factor governing its reactivity.
Quantitative Comparison of Isomer Performance
To illustrate the practical implications of these differences, the following table summarizes typical experimental data for the Suzuki coupling of each isomer with a common coupling partner, 4-bromoanisole. The data is a composite from various studies and representative of expected outcomes under standardized conditions.
| Isomer | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-(CF₃)phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 92% |
| 3-(CF₃)phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 4 | 85% |
| 2-(CF₃)phenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ (3) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 65% |
Note: The data presented is representative and actual yields may vary depending on the specific substrates, catalyst system, and reaction conditions.
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura coupling reaction is provided below. For the less reactive ortho-isomer, a more active catalyst system and extended reaction times are often necessary.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 mmol, 1.0 equiv), the (trifluoromethyl)phenyl)boronic acid isomer (1.2 mmol, 1.2 equiv), the palladium catalyst, the phosphine ligand, and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent to the flask.
-
Reaction Execution: Stir the reaction mixture at the specified temperature. Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizing the Suzuki Coupling Workflow
The following diagram illustrates the generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the (trifluoromethyl)phenyl)boronic acid isomer can influence the rate-determining step, which is often the transmetalation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of (trifluoromethyl)phenyl)boronic acid isomer has a profound impact on the outcome of Suzuki-Miyaura coupling reactions. The para-isomer is generally the most reactive, providing high yields in shorter reaction times due to favorable electronic effects and minimal steric hindrance. The meta-isomer offers a slightly less reactive but still effective alternative. The ortho-isomer presents the most significant challenge due to steric impediment, often requiring more forcing conditions and specialized catalyst systems to achieve satisfactory yields. By understanding these intrinsic properties, researchers can make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel molecules.
Navigating Lipophilicity and Metabolic Stability: A Guide for Compounds Derived from (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
For researchers, scientists, and drug development professionals, understanding the interplay between a compound's lipophilicity and its metabolic stability is paramount for successful drug design. This guide provides a comparative analysis of these critical properties for compounds synthesized from the versatile building block, (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid. The strategic placement of both a fluorine atom and a trifluoromethyl group on the phenyl ring offers a unique scaffold that significantly influences a molecule's pharmacokinetic profile.
The introduction of fluorine and trifluoromethyl groups into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity.[1] The strong carbon-fluorine bond is resistant to metabolic cleavage, often blocking sites that would otherwise be susceptible to hydroxylation by cytochrome P450 (CYP) enzymes.[2] The trifluoromethyl group, in particular, is one of the most lipophilic substituents, which can enhance a compound's ability to cross cellular membranes.[2]
This guide will delve into the expected lipophilicity and metabolic stability of compounds derived from this compound, compare them with other structural analogs, and provide detailed experimental protocols for their determination.
Comparative Analysis of Lipophilicity
Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD). The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring of the parent boronic acid suggests that its derivatives will exhibit significantly increased lipophilicity compared to their non-fluorinated counterparts.
| Compound | Structure | Predicted/Experimental logP/logD | Citation(s) |
| Reference: Benzene | C₆H₆ | 2.13 (Experimental logP) | |
| Fluorobenzene | C₆H₅F | 2.27 (Experimental logP) | |
| (Trifluoromethyl)benzene | C₆H₅CF₃ | 2.80 (Experimental logP) | |
| 1-Fluoro-3-(trifluoromethyl)benzene | 3-FC₆H₄CF₃ | 3.28 (Predicted XLogP3) | |
| Hypothetical Amide Derivative | N-(3-Fluoro-5-(trifluoromethyl)phenyl)acetamide | ~3.0 - 3.5 (Estimated) | |
| Analogous Drug Candidate | N-[[(5S)-3-[3-fluoro-4-[4-[(3-fluoropropylamino)methyl]phenyl]phenyl]-2-oxo-oxazolidin-5-yl]methyl]acetamide | 2.6 (Predicted XLogP3) | [3] |
Note: The estimated logP for the hypothetical amide derivative is based on the additive effects of the fluoro and trifluoromethyl substituents on the benzene ring.
Comparative Analysis of Metabolic Stability
The metabolic stability of a compound is its susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family.[4] High metabolic stability is desirable as it can lead to a longer in vivo half-life and improved oral bioavailability. The 3-fluoro and 5-trifluoromethyl substitution pattern is strategically designed to block potential sites of aromatic hydroxylation, a common metabolic pathway for phenyl-containing compounds.
The following table compares the expected metabolic stability of a hypothetical compound derived from this compound with other compounds, based on general principles of drug metabolism. Metabolic stability is often assessed in vitro using human liver microsomes (HLM) and is reported as the half-life (t½) or intrinsic clearance (CLint).
| Compound | Key Structural Features | Expected Metabolic Stability in HLM | Rationale | Citation(s) |
| Reference: Aniline | Unsubstituted phenyl ring | Low | The aromatic ring is susceptible to hydroxylation by CYP enzymes. | [5] |
| 4-Fluoroaniline | Single fluorine substituent | Moderate | The fluorine atom can partially block hydroxylation at the para-position, but other positions on the ring may still be metabolized. | |
| 4-(Trifluoromethyl)aniline | Trifluoromethyl substituent | Moderate to High | The electron-withdrawing nature of the CF₃ group deactivates the aromatic ring towards oxidative metabolism. | [1] |
| Hypothetical Amide Derivative | 3-Fluoro and 5-Trifluoromethyl substituents | High | Both the fluorine and trifluoromethyl groups block common sites of metabolic attack and the trifluoromethyl group deactivates the ring, significantly hindering CYP-mediated hydroxylation. | [1] |
| Pemigatinib (FGFR Inhibitor) | Contains a dimethoxyphenyl moiety | Moderate (t½ = 27.29 min) | Demonstrates that even with some metabolically susceptible sites, clinically useful drugs can have moderate stability. The measured in vitro half-life and intrinsic clearance of Pemigatinib were 27.29 min and 25.40 μL min−1 mg−1, respectively. | [6] |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for the determination of lipophilicity and metabolic stability.
Lipophilicity Determination (logD) by Shake-Flask Method
The shake-flask method is the gold standard for determining the partition coefficient.
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare buffered aqueous solutions at various physiological pH values (e.g., pH 5.0, 7.4, and 9.0) and n-octanol.
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the aqueous buffer and n-octanol in a vial.
-
Equilibration: Shake the vials for a predetermined period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the vials to ensure complete separation of the aqueous and organic phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as LC-MS/MS.
-
Calculation: The logD is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This in vitro assay is a standard method to evaluate the susceptibility of a compound to Phase I metabolism.[6][7]
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, a phosphate buffer (pH 7.4), and the test compound at a final concentration typically around 1 µM.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and subsequently the intrinsic clearance (CLint).
Visualizing Metabolic Pathways and Experimental Workflows
To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical metabolic pathway for fluorinated aromatic compounds and the experimental workflow for a microsomal stability assay.
Caption: Generalized metabolic pathway of a fluorinated aromatic compound.
Caption: Workflow for a microsomal metabolic stability assay.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. N-[[(5S)-3-[3-fluoro-4-[4-[(3-fluoropropylamino)methyl]phenyl]phenyl]-2-oxo-oxazolidin-5-yl]methyl]acetamide | C22H25F2N3O3 | CID 11293965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 6. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. AID 342385 - Metabolic stability in human liver microsomes - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Challenges of Suzuki Coupling with Electron-Deficient Arylboronic Acids: A Mechanistic and Performance Comparison
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. However, the use of electron-deficient arylboronic acids presents unique mechanistic hurdles that can significantly impact reaction efficiency. This guide provides an objective comparison of catalytic systems and alternative coupling methods, supported by experimental data, to facilitate the strategic design and optimization of synthetic routes involving these challenging substrates.
The diminished nucleophilicity of electron-deficient arylboronic acids often leads to slower rates of transmetalation, the rate-determining step in many Suzuki-Miyaura catalytic cycles. This can result in lower yields and the prevalence of side reactions, such as protodeboronation.[1][2] Overcoming these challenges necessitates a careful selection of catalysts, ligands, bases, and solvents, or in some cases, turning to alternative cross-coupling technologies.
Optimizing the Palladium-Catalyzed Suzuki-Miyaura Coupling
The performance of the Suzuki-Miyaura coupling for electron-deficient arylboronic acids is highly dependent on the interplay of the reaction components. The choice of palladium source, ligand, and base are critical parameters that dictate the reaction's efficiency.[3]
Catalyst and Ligand Systems:
Modern phosphine ligands, particularly the bulky and electron-rich Buchwald-type ligands, have proven to be highly effective in promoting the coupling of electron-deficient partners. These ligands facilitate both the oxidative addition and the subsequent challenging transmetalation step.[3][4] While classic catalysts like Pd(PPh₃)₄ are readily available, they often exhibit lower activity and require higher temperatures for these demanding substrates.[3]
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[3] | Air-sensitive, higher cost.[3] | 1-2[3] |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[3] | Air-sensitive, higher cost.[3] | 1-2[3] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood.[3] | Lower activity for challenging substrates, requires higher temperatures.[3] | 2-5[3] |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable.[3] | May not be as active as Buchwald-type ligands for this specific application.[3] | 1-3 |
The Critical Role of the Base and Solvent:
The base plays a crucial role in the transmetalation step, and its strength and solubility can significantly influence the reaction outcome.[5][6] For electron-deficient arylboronic acids, stronger bases are often employed to facilitate the formation of the more nucleophilic boronate species. The choice of solvent is also critical, with solvent systems capable of solubilizing both the organic and inorganic components of the reaction mixture often providing the best results.[3]
| Base | Solvent System | Key Advantages | Potential Drawbacks |
| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promotes high reaction rates.[3] | Biphasic system can sometimes complicate kinetic analysis.[3] |
| K₂CO₃ | Dioxane/H₂O | Common and effective base, moderate strength.[3] | Dioxane is a peroxide-forming solvent. |
| Cs₂CO₃ | THF | Strong base, can accelerate slow reactions. | Higher cost, can promote side reactions. |
| Et₃N | Acetonitrile | Organic base, useful in anhydrous conditions. | Weaker base, may not be sufficient for all substrates. |
Alternative Cross-Coupling Strategies
When optimizing the Suzuki-Miyaura coupling proves challenging, alternative cross-coupling methods can offer a more efficient path forward. Stille coupling and nickel-catalyzed couplings are two prominent alternatives.
Stille Coupling: A Robust Alternative
The Stille coupling, which utilizes organotin reagents, is often more tolerant of a wide range of functional groups and can be less sensitive to the electronic nature of the coupling partners compared to the Suzuki-Miyaura reaction. For electron-deficient substrates, Stille coupling can provide superior yields. However, the toxicity of organotin compounds is a significant drawback.
A comparative study on the functionalization of diazocines highlights the performance differences between Suzuki and Stille couplings with electronically varied aryl bromides.
| Aryl Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 4-Bromoanisole (electron-rich) | 95 | 90 |
| 4-Bromotoluene | 91 | 92 |
| 1-Bromo-4-nitrobenzene (electron-deficient) | 80 | 89 |
| 4-Bromobenzonitrile | 75 | 88 |
| 4-Bromobenzaldehyde | 39 | 91 |
| Methyl 4-bromobenzoate | 59 | 80 |
Nickel-Catalyzed Cross-Coupling: A Cost-Effective and Reactive Option
Nickel catalysis has emerged as a powerful and more economical alternative to palladium for cross-coupling reactions, particularly with challenging substrates like aryl chlorides.[7] Nickel catalysts can operate through different mechanistic pathways, including Ni(I)/Ni(III) cycles, which can be advantageous for the activation of less reactive partners.[7]
Studies have shown that for electron-poor arylboronic acids, nickel-catalyzed systems can exhibit enhanced reactivity compared to their palladium counterparts. For instance, electron-poor, fluoro-containing arylboronic acids have been shown to react faster than electron-rich or neutral arylboronic acids in Ni(0)/PCy₃-catalyzed cross-coupling reactions of aryl arenesulfonates.[2]
A direct comparison of nickel and palladium catalysts in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid demonstrates their comparable, and in some cases superior, performance.
| Substrate (Aryl Bromide) | Coupling Partner (Boronic Acid) | Product Yield (%) with Ni(dppf)(o-tol)Cl | Product Yield (%) with Pd(dppf)Cl₂ |
| 4-Fluorobromobenzene | Phenylboronic acid | 98 | 98 |
| 4-Bromobenzonitrile | Phenylboronic acid | 100 | 96 |
| 4-Bromobenzaldehyde | Phenylboronic acid | 95 | 94 |
| 4-Bromoanisole | Phenylboronic acid | 83 | 89 |
| 4-Bromonitrobenzene | Phenylboronic acid | 0 | 51 |
| 4-Bromoaniline | Phenylboronic acid | 72 | 99 |
Mechanistic Insights and Experimental Workflows
A deeper understanding of the reaction mechanism is crucial for rational optimization. The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for studying these reactions typically involves careful reagent preparation, reaction execution under an inert atmosphere, and diligent monitoring of the reaction progress.
Figure 2: A generalized experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: General Procedure for Preparative Suzuki-Miyaura Coupling
This protocol provides a general method for performing a Suzuki-Miyaura coupling reaction on a preparative scale.
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, electron-deficient arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Initial Rate Determination for Mechanistic Studies
This protocol is designed to determine the initial rate of the Suzuki-Miyaura coupling reaction, providing valuable data for mechanistic investigations.[3]
Materials:
-
Stock solution of the electron-deficient arylboronic acid (e.g., 0.1 M in the chosen solvent)[3]
-
Stock solution of the aryl halide (e.g., 0.1 M in the chosen solvent)[3]
-
Stock solution of an internal standard (e.g., dodecane, 0.05 M in the chosen solvent)[3]
-
Stock solution of the base (e.g., K₃PO₄, 0.3 M in the chosen solvent system)[3]
-
Stock solution of the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos in a 1:2 ratio) in the reaction solvent[3]
-
Reaction vials with magnetic stir bars
-
Pre-heated reaction block
-
Quenching solution (e.g., diethyl ether and water)
-
Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC)
Procedure:
-
In a reaction vial, combine the stock solutions of the boronic acid, aryl halide, internal standard, and base.[3]
-
Place the vial in the pre-heated reaction block at the desired temperature.[3]
-
Initiate the reaction by adding the catalyst stock solution.[3]
-
At regular, short intervals (e.g., 0, 2, 4, 6, 8, 10 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.[3]
-
Immediately quench the aliquot in a vial containing the quenching solution.[3]
-
Analyze the organic layer of the quenched samples by GC or HPLC to determine the product concentration relative to the internal standard.[3]
-
Plot the product concentration versus time. The initial rate is the slope of the linear portion of this curve at the beginning of the reaction.
Conclusion
The successful Suzuki-Miyaura coupling of electron-deficient arylboronic acids hinges on a rational approach to reaction optimization. By understanding the mechanistic challenges and the roles of each reaction component, researchers can select the most appropriate catalytic system. Furthermore, considering alternative methods such as Stille coupling or nickel-catalyzed reactions can provide a more efficient and robust solution for particularly challenging substrates. The data and protocols presented in this guide serve as a valuable resource for navigating the complexities of these important transformations in modern organic synthesis.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Spectroscopic Analysis of Suzuki-Miyaura Coupling: A Comparison of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic Acid and its Biphenyl Product
A detailed spectroscopic guide for researchers, comparing the key analytical signatures of the starting material (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid with a representative Suzuki-Miyaura coupling product, 3-Fluoro-5-(trifluoromethyl)biphenyl. This guide provides an experimental protocol and highlights the characteristic spectral shifts observed in NMR, IR, and mass spectrometry upon formation of the C-C biaryl bond.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is prized for its mild conditions, functional group tolerance, and the stability of the boronic acid reagents, making it indispensable in pharmaceutical and materials science research.
This guide focuses on the spectroscopic transformation of this compound when coupled with an aryl halide, such as bromobenzene, to form a biaryl product. Understanding the changes in nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is crucial for reaction monitoring, product confirmation, and purity assessment.
Spectroscopic Data Comparison
The conversion of the boronic acid to the biphenyl product is accompanied by distinct changes in its spectroscopic fingerprint. The disappearance of the B(OH)₂ signals and the appearance of new aromatic signals corresponding to the coupled phenyl ring are key indicators of a successful reaction.
Unfortunately, a complete, published dataset for the specific product 3-Fluoro-5-(trifluoromethyl)biphenyl could not be located in the available literature. To illustrate the principles of the spectroscopic changes, the following table presents data for the starting material alongside representative data for a structurally similar product, 4'-Methyl-3-(trifluoromethyl)biphenyl , which results from the coupling of (3-(Trifluoromethyl)phenyl)boronic acid with 4-bromotoluene. While not an exact match, the changes observed are highly characteristic of this type of transformation.
| Spectroscopic Technique | This compound | Representative Product: 4'-Methyl-3-(trifluoromethyl)biphenyl[1] | Key Observations for C-C Bond Formation |
| ¹H NMR | Aromatic protons on the substituted ring; Broad singlet for B(OH)₂ protons. | Appearance of new aromatic signals from the second phenyl ring (e.g., 7.29 ppm, d); Disappearance of the B(OH)₂ signal; Aromatic signals of the original ring shift slightly. | |
| ¹³C NMR | Aromatic carbons; A broad signal for the carbon attached to boron (C-B). | Appearance of new aromatic carbon signals; The C-B signal is replaced by a sharp signal for the quaternary carbon of the new C-C bond. | |
| ¹⁹F NMR | Singlet corresponding to the -CF₃ group (approx. -63 to -64 ppm); Singlet/multiplet for the aromatic C-F. | The chemical shift of the -CF₃ group remains largely unchanged (e.g., -62.99 ppm).[1] The aromatic C-F signal may experience a minor shift. | |
| IR Spectroscopy | Broad O-H stretch from B(OH)₂ (~3300 cm⁻¹); B-O stretching (~1350 cm⁻¹); C-F and C-CF₃ stretches. | Disappearance of the broad O-H and B-O stretches; Characteristic aromatic C-H and C=C stretches are retained. | |
| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺) corresponding to C₇H₅BF₄O₂ (m/z 207.9). | Molecular ion peak (M⁺) corresponding to the new, larger biphenyl structure (e.g., C₁₄H₁₁F₃, m/z 236.08).[1] |
Experimental Workflow & Protocols
The general workflow for a Suzuki-Miyaura coupling reaction involves the careful setup of an inert atmosphere reaction, followed by heating, work-up to remove reagents and byproducts, and finally, purification, typically by column chromatography.
References
A Researcher's Guide to Fluorinated Phenylboronic Acids: Benchmarking (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. Fluorinated phenylboronic acids are key building blocks in this endeavor, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides a comparative overview of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid against other structurally relevant fluorinated building blocks, offering insights into their reactivity and physicochemical properties to aid researchers in selecting the optimal reagent for their synthetic goals.
The strategic placement of fluorine and trifluoromethyl groups on the phenyl ring significantly impacts the electronic nature of the boronic acid, which in turn influences its reactivity in catalytic cycles, stability, and the properties of the resulting biaryl products. Generally, the strong electron-withdrawing nature of these substituents can enhance the rate of transmetalation but may also increase the propensity for protodeboronation, an undesired side reaction.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The efficiency of a Suzuki-Miyaura coupling is highly dependent on the interplay of the boronic acid, aryl halide, catalyst system, base, and solvent. The following table summarizes the performance of this compound and other selected fluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions as reported in various studies. It is crucial to note that the reaction conditions are not identical across these examples, and therefore, direct comparison of yields should be interpreted with caution. The data serves to provide a general performance benchmark.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 2,3,4,5-tetrabromofuran | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | - | - | 82 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 4-chloroanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| 3,5-Difluorophenylboronic acid | 4-bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95[1] |
| 3,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90[1] |
Note: The data in this table is compiled from various sources and represents typical yields. Actual yields will vary depending on the specific reaction conditions, the purity of the reagents, and the nature of the specific substrates used.
Physicochemical Properties
The electronic and physical properties of the boronic acid building blocks are critical determinants of their reactivity and handling characteristics. The table below provides a comparison of key physicochemical properties for the selected fluorinated phenylboronic acids.
| Property | This compound | 3,5-Bis(trifluoromethyl)phenylboronic acid | 3,5-Difluorophenylboronic acid | 4-Fluorophenylboronic acid | Phenylboronic acid |
| Molecular Weight | 207.92 g/mol | 257.91 g/mol | 157.91 g/mol | 139.92 g/mol | 121.93 g/mol |
| Melting Point | Not available | 217-220 °C | 245-250 °C | 273-278 °C | 217-220 °C |
| pKa | Not available | 7.3 | 7.9 | 8.9 | 8.8 |
| LogP (calculated) | 2.5 | 3.2 | 1.5 | 1.2 | 1.1 |
Experimental Protocols
A standardized protocol is essential for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various fluorinated phenylboronic acids.
General Protocol for Suzuki-Miyaura Cross-Coupling:
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the fluorinated phenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and any necessary ligands.
-
Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 5 mL) via syringe.
Reaction Execution:
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The crude product is then purified by a suitable method, such as flash column chromatography on silica gel.
Visualizing Reaction and Logic
To further aid in understanding the experimental process and the relationships between these building blocks, the following diagrams are provided.
References
Substituent Position Dictates Acidity in Trifluoromethylphenylboronic Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle interplay of molecular structure and chemical properties is paramount. This guide provides a comparative analysis of how the position of a trifluoromethyl substituent on a phenylboronic acid ring influences its acidity (pKa). The data presented herein, supported by established experimental protocols, offers a clear framework for selecting the appropriate isomer for specific research and development applications.
The trifluoromethyl group (-CF3) is a potent electron-withdrawing substituent, which significantly impacts the electronic environment of the phenyl ring and, consequently, the Lewis acidity of the boronic acid moiety. The positioning of this group—ortho, meta, or para—relative to the boronic acid group results in distinct pKa values, a critical parameter in drug design, catalysis, and sensor development.
Comparative Acidity: A Quantitative Overview
The acid dissociation constants (pKa) of ortho-, meta-, and para-trifluoromethylphenylboronic acid isomers have been experimentally determined, revealing a clear structure-activity relationship. The table below summarizes these findings for easy comparison.
| Substituent Position | Isomer Name | pKa (Potentiometric) | pKa (Spectrophotometric) |
| Ortho | 2-(Trifluoromethyl)phenylboronic acid | 9.45 ± 0.01 | 9.58 ± 0.16 |
| Meta | 3-(Trifluoromethyl)phenylboronic acid | 7.88 ± 0.01 | 7.85 ± 0.05 |
| Para | 4-(Trifluoromethyl)phenylboronic acid | 7.82 ± 0.01 | 7.90 ± 0.10 |
Data sourced from a 2021 study on substituted phenylboronic acids[1].
As the data indicates, the meta and para isomers are significantly more acidic (lower pKa) than the ortho isomer. The para isomer exhibits the highest acidity. This trend can be attributed to the interplay of electronic and steric effects.
The Underlying Science: Electronic and Steric Effects
The strong electron-withdrawing nature of the trifluoromethyl group increases the Lewis acidity of the boronic acid by pulling electron density from the boron atom. This effect is most pronounced when the substituent is in the meta and para positions.
In the para position, the -CF3 group exerts a strong, unhindered inductive effect (-I) and a weak resonance effect, effectively increasing the acidity of the boronic acid. Similarly, the meta position allows for a strong inductive effect, leading to a comparable increase in acidity.
Conversely, the ortho isomer is considerably less acidic than its meta and para counterparts. This is due to steric hindrance. The bulky trifluoromethyl group in the ortho position sterically inhibits the change in geometry from a trigonal planar boronic acid to a tetrahedral boronate anion upon reaction with a Lewis base (like OH⁻), thus decreasing the acid strength[1].
Experimental Determination of pKa
The pKa values presented in this guide were determined using two common and reliable methods: potentiometric and spectrophotometric titrations.[1][2]
Potentiometric Titration
This classical method involves the gradual addition of a titrant (a strong base, e.g., NaOH solution) to a solution of the boronic acid.[2][3] The pH of the solution is monitored using a pH electrode as a function of the volume of titrant added.
Experimental Workflow:
-
Preparation: A standard solution of the trifluoromethylphenylboronic acid is prepared in a suitable solvent (often water or a water-cosolvent mixture). A standardized solution of a strong base (e.g., carbonate-free NaOH) is prepared as the titrant.[2]
-
Titration: The titrant is added incrementally to the boronic acid solution using an automatic microtitration system.[2]
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: The pKa is determined from the resulting titration curve (pH vs. volume of titrant). The inflection point of the sigmoid curve corresponds to the point where the concentrations of the boronic acid and its conjugate base are equal, and at this point, pH = pKa.[4]
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 4. pure.tue.nl [pure.tue.nl]
Safety Operating Guide
Navigating the Safe Disposal of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid, ensuring compliance with regulatory standards and minimizing risks.
This compound is classified as a skin and eye irritant. [1] As with other boronic acid derivatives, it should be handled as hazardous waste.[2][3] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2][3]
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to work within a certified chemical fume hood and don the appropriate Personal Protective Equipment (PPE).[2][3] An emergency eyewash station and safety shower must be readily accessible.[3]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. Double gloving is recommended.[2][3] |
| Body Protection | A fully fastened lab coat that covers the arms.[2] |
| Footwear | Closed-toe shoes.[2] |
Step-by-Step Disposal Procedure
The primary and required method of disposal for this compound is to entrust it to a licensed hazardous waste disposal company.[1] The following steps provide a comprehensive workflow for managing this waste stream within the laboratory.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[2]
-
Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2] The label should also indicate that it is a boronic acid derivative.[2]
2. Solid Waste Disposal:
-
Contaminated solid materials, such as gloves, bench paper, and pipette tips, should be placed directly into the designated solid hazardous waste container.
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
4. Decontamination of Glassware and Equipment:
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or methanol) to remove the bulk of the boronic acid residue. Collect this rinsate as liquid hazardous waste.
-
Secondary Decontamination: A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[2] Prepare a dilute solution of a mild base, such as sodium bicarbonate, and wash the equipment thoroughly. This rinsate should also be collected as liquid hazardous waste.[2]
-
Final Rinse: After the basic wash, perform a final rinse with deionized water. This final rinse water should also be collected as hazardous waste.[2]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.[2]
5. Waste Storage and Pickup:
-
Store all sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[2]
Illustrative Neutralization Protocol for Aqueous Waste
For some simple boronic acids, neutralization may be an approved procedure by an institution's EHS department prior to disposal. This protocol is illustrative and should not be performed without explicit EHS approval. The primary disposal route remains collection by a licensed professional service.
Objective: To neutralize dilute aqueous waste containing residual this compound to a pH suitable for collection.
Materials:
-
Dilute aqueous waste containing the boronic acid.
-
Mild base (e.g., sodium bicarbonate or sodium carbonate).
-
pH meter or pH strips.
-
Stir plate and stir bar.
-
Appropriate hazardous waste collection container.
Procedure:
-
Place the container with the aqueous boronic acid waste on a stir plate in a chemical fume hood.
-
Begin stirring the solution gently.
-
Slowly add small portions of the mild base (e.g., sodium bicarbonate) to the solution. Boronic acids are weak acids, and a mild base is sufficient for neutralization.
-
Monitor the pH of the solution after each addition using a calibrated pH meter or pH strips.
-
Continue adding the base incrementally until the pH of the solution is within the neutral range specified by local regulations (typically between 6.0 and 9.0).
-
Once neutralized, transfer the solution to the designated liquid hazardous waste container.
-
Label the container appropriately, indicating the contents and that it has been neutralized.
| Parameter | Guideline |
| pH of Aqueous Waste for Collection | 6.0 - 9.0 (or as specified by your institution/local regulations) |
| Recommended Neutralizing Agent | Mild bases such as sodium bicarbonate or sodium carbonate. |
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
For Immediate Implementation: This document provides essential safety protocols, operational guidance, and disposal plans for researchers, scientists, and drug development professionals working with (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
This compound is a valuable reagent in organic synthesis, frequently employed in cross-coupling reactions. However, its handling requires strict adherence to safety protocols due to its potential hazards. This guide offers a detailed framework for its safe use, from initial handling to final disposal.
Essential Safety and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are skin and eye irritation.[1] Therefore, appropriate personal protective equipment is the first line of defense.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield.[1][2][3] | Protects against accidental splashes and airborne particles of the powdered substance. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation.[1] |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | N95 or equivalent dust mask. | Recommended when handling the solid compound to prevent inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedures
All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Weighing and Transferring the Solid
-
Preparation: Ensure the fume hood sash is at the appropriate height. Place a clean weighing paper or boat on a tared analytical balance inside the fume hood.
-
Dispensing: Carefully scoop the required amount of the solid boronic acid from its container using a clean spatula. Avoid generating dust.
-
Transfer: Gently tap the spatula to transfer the solid onto the weighing vessel.
-
Closure: Securely close the main container of the boronic acid immediately after dispensing.
-
Addition to Reaction: Transfer the weighed solid to the reaction vessel carefully to prevent spillage. A powder funnel may be used for this purpose.
Dissolving the Solid
-
Solvent Addition: Add the desired solvent to the reaction vessel containing the boronic acid.
-
Mixing: Use magnetic or mechanical stirring to facilitate dissolution. Gentle heating may be applied if necessary, but this should be done with caution and under an inert atmosphere if the reaction is sensitive to air or moisture.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as hazardous waste and never be disposed of down the drain.[4]
| Waste Stream | Disposal Procedure |
| Unused Solid Reagent | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., gloves, weighing paper, pipette tips) | Place in a designated hazardous waste bag or container.[4] |
| Reaction Residues and Solutions | Collect all liquid waste containing the boronic acid in a sealed, properly labeled hazardous waste container. |
| Empty Reagent Bottles | Triple-rinse the empty container with a suitable solvent (e.g., the solvent used in the reaction). Collect the rinsate as hazardous liquid waste.[4] After rinsing, deface the label and dispose of the bottle according to your institution's guidelines for chemically contaminated glass. |
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Workflow for Handling this compound
Caption: This diagram outlines the key steps and safety considerations for handling this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
